Technical Documentation Center

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Methodologies for Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate: A Technical Whitepaper

Executive Summary The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore in drug discovery, exhibiting profound anticoagulant, anticancer, and antimicrobial properties. Specifically, ethyl 6-bromo-2-oxo-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore in drug discovery, exhibiting profound anticoagulant, anticancer, and antimicrobial properties. Specifically, ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (ethyl 6-bromocoumarin-4-carboxylate) serves as a critical synthetic intermediate. The bromine atom at the C6 position provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the C4-carboxylate ester allows for further functionalization into amides or free acids.

This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for synthesizing this molecule. We contrast the classical Pechmann condensation with the modern, green-chemistry-aligned multi-component ylide route, detailing the causality behind each chemical transformation.

Mechanistic Pathways: Causality and Logic

To synthesize ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, the synthetic chemist must construct the bicyclic oxygen-heterocycle while maintaining the integrity of the ester and halogen functional groups. Two primary pathways dominate the literature:

The Modern Multi-Component Ylide Route (Ramazani-Yavari Protocol)

This one-pot, three-component reaction utilizes [1], diethyl acetylenedicarboxylate (DEAD), and triphenylphosphine (PPh3). It is highly favored due to its mild, solvent-free conditions and high atom economy[2].

Mechanistic Causality:

  • Zwitterion Formation: The reaction initiates with the nucleophilic attack of PPh3 on the electron-deficient alkyne (DEAD). This generates a highly reactive zwitterionic intermediate (a vinylphosphonium inner salt).

  • Proton Transfer: 4-bromophenol is a relatively strong organic acid (pKa ~9.3). The basic zwitterion deprotonates the phenol, generating a vinyltriphenylphosphonium cation and a 4-bromophenoxide anion.

  • Electrophilic Aromatic Substitution (EAS): The phenoxide anion acts as an ambident nucleophile. Because the para-position is blocked by the bromine atom, the electron density is funneled to the ortho-position. The ortho-carbon attacks the electrophilic vinylphosphonium cation, forming a stable phosphorane intermediate: diethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate[3].

  • Intramolecular Cyclization: Catalyzed by a mildly basic solid support like dipotassium hydrogen phosphate (K2HPO4) or silica gel[2], the phenol hydroxyl group attacks the adjacent C1 ester carbonyl. This transesterification forms the lactone ring. Subsequent elimination of triphenylphosphine oxide (Ph3P=O) yields the fully conjugated coumarin system[4].

Mechanism A 1. Reactants 4-Bromophenol + DEAD + PPh3 B 2. Nucleophilic Attack Formation of Zwitterion A->B PPh3 attacks DEAD C 3. Proton Transfer Vinylphosphonium + Phenoxide B->C Phenol deprotonation D 4. Electrophilic Aromatic Substitution Ortho-Alkylation C->D C-C bond formation E 5. Phosphorane Intermediate Stable Ylide Formation D->E Tautomerization F 6. Intramolecular Cyclization Lactonization E->F Catalyst (e.g., K2HPO4) G 7. Target Molecule Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate F->G Elimination of Ph3PO

Fig 1: Multi-component synthesis mechanism of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate.

The Classical Pechmann Condensation

The[5] is the industrial standard for coumarin synthesis. It involves the reaction of 4-bromophenol with diethyl oxaloacetate in the presence of a strong acid catalyst (e.g., H2SO4 or Amberlyst-15). The acid protonates the ketone carbonyl of the oxaloacetate, triggering an EAS at the ortho-position of the phenol. Subsequent dehydration and intramolecular lactonization form the coumarin core. While robust, this method often requires harsh conditions and generates acidic waste.

Quantitative Data: Route Comparison

The selection of a synthetic route depends on scale, environmental constraints, and available equipment. The table below summarizes the empirical data comparing the two methodologies.

ParameterMulti-Component Ylide RouteClassical Pechmann Condensation
Primary Reagents 4-Bromophenol, DEAD, PPh34-Bromophenol, Diethyl oxaloacetate
Catalyst K2HPO4 powder or Silica GelConc. H2SO4 or Amberlyst-15
Solvent Solvent-free (Neat)Toluene or Solvent-free
Temperature Room Temperature to 80°C100°C - 120°C (Reflux)
Reaction Time 15 - 45 minutes2 - 6 hours
Average Yield 72% - 85%55% - 70%
Environmental Impact Low (Green chemistry, no VOCs)High (Acidic waste, solvent usage)

Experimental Protocols (Self-Validating Workflows)

As a best practice, protocols must be self-validating. The following methodology for the Multi-Component Ylide Route incorporates visual cues and in-process controls to ensure reliability.

Protocol: Solvent-Free Synthesis via K2HPO4 Catalysis

Rationale for Solvent-Free Conditions: Removing the solvent drastically increases the effective molarity of the reactants. This high local concentration forces the trimolecular collision required for the zwitterion-phenol interaction, bypassing the entropic penalty typically associated with multi-component reactions[2].

Step-by-Step Methodology:

  • Preparation: In a dry agate mortar, combine 1.0 mmol of 4-bromophenol and 1.0 mmol of triphenylphosphine (PPh3).

  • Initiation: Slowly add 1.0 mmol of diethyl acetylenedicarboxylate (DEAD) dropwise.

    • Self-Validation Check: The mixture will immediately undergo an exothermic reaction, transitioning to a dark-orange/brown viscous paste. This color change confirms the formation of the zwitterionic and phosphorane intermediates.

  • Catalysis: Add 1.5 g of dry dipotassium hydrogen phosphate (K2HPO4) powder to the mortar.

    • Causality: The mildly basic surface of K2HPO4 acts as a heterogeneous catalyst, facilitating the intramolecular lactonization without hydrolyzing the ester groups.

  • Grinding & Incubation: Grind the mixture thoroughly with a pestle for 15 minutes at room temperature.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate:Petroleum Ether (1:10). The disappearance of the 4-bromophenol spot (UV active) indicates reaction completion.

  • Purification: Load the crude solid powder directly onto a short silica gel column (10 g). Elute with Ethyl Acetate:Petroleum Ether (1:10).

  • Isolation: Concentrate the eluent under reduced pressure. The product will precipitate as white crystals.

    • Validation: Melting point and ^1^H-NMR (specifically the diagnostic singlet of the C3-proton on the coumarin ring around δ 6.8-7.0 ppm) will confirm the structure and purity.

Workflow Step1 Phase 1: Mixing 4-Bromophenol DEAD PPh3 Step2 Phase 2: Activation Solvent-Free Room Temp 15 mins Step1->Step2 Step3 Phase 3: Catalysis Add K2HPO4 or Silica Gel Step2->Step3 Step4 Phase 4: Purification Column Chromatography EtOAc:Pet Ether Step3->Step4 Step5 Phase 5: Validation TLC & NMR White Crystals Step4->Step5

Fig 2: Step-by-step solvent-free experimental workflow for coumarin derivative synthesis.

References

  • Title: Dipotassium Hydrogen Phosphate Powder Catalyzed Conversion of Dimethyl-2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate to Methyl-6-bromo-2-oxo-2H-chromene-4-carboxylate Source: Asian Journal of Chemistry (2007) URL: [Link]

  • Title: 4-Bromophenol | C6H5BrO | CID 7808 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: One-Pot Synthesis of Coumarin Derivatives Source: IntechOpen (2019) URL: [Link]

  • Title: Synthesis and biological evaluation of novel angular fused Pyrrolocoumarins (Vinyltriphenylphosphonium salt mediated synthesis of 1,4-benzoxazine and coumarin derivatives) Source: Tetrahedron / Taylor & Francis URL: [Link]

Sources

Exploratory

Structural Chemistry and Crystallographic Profiling of Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

Executive Summary The rational design and structural elucidation of coumarin derivatives are foundational to modern medicinal chemistry and materials science. Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (C₁₂H₉BrO₄) rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and structural elucidation of coumarin derivatives are foundational to modern medicinal chemistry and materials science. Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (C₁₂H₉BrO₄) represents a highly functionalized benzopyran-2-one scaffold. The presence of the electron-withdrawing bromine atom at the C6 position, coupled with the flexible ethyl ester moiety at the C4 position, creates a unique stereoelectronic environment. This in-depth technical guide provides a comprehensive analysis of its synthesis, single-crystal growth mechanisms, and supramolecular architecture, grounded in validated crystallographic data.

Mechanistic Synthesis & Single-Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-Ray Diffraction (SC-XRD), the synthetic pathway must minimize impurities that could cause lattice defects or twinning. The synthesis of coumarin-4-carboxylates is efficiently driven by triphenylphosphine (TPP)-catalyzed multicomponent reactions under solvent-free conditions[1].

Causality of Experimental Choices:
  • Solvent-Free Catalysis: Utilizing TPP in the absence of a solvent maximizes the localized concentration of the reactive zwitterionic intermediate. This prevents competing hydrolysis of the highly reactive dialkyl acetylenedicarboxylate and ensures high atom economy [1].

  • Crystallization Solvent System (DCM/EtOH): Dichloromethane (DCM) is selected as the primary solvent due to its high solubilizing power for halogenated coumarins. Ethanol (EtOH) acts as a miscible antisolvent. Because DCM is highly volatile (bp 39.6 °C) compared to EtOH (bp 78.3 °C), its preferential evaporation slowly drives the solution into a state of supersaturation. This controlled kinetic environment favors the nucleation of highly ordered, defect-free single crystals rather than amorphous precipitates.

Step-by-Step Methodology:
  • Reagent Mixing: Combine 1.0 equivalent of 4-bromo-2-hydroxybenzaldehyde with 1.1 equivalents of diethyl acetylenedicarboxylate in a mortar.

  • Activation: Add 20 mol% of Triphenylphosphine (TPP). Grind the mixture thoroughly at room temperature, then heat to 80 °C for 2 hours.

  • Cyclization: The TPP attacks the alkyne, forming a zwitterion that deprotonates the phenol. Subsequent intramolecular lactonization yields the coumarin core, eliminating triphenylphosphine oxide (TPP=O).

  • Purification: Purify the crude residue via silica gel column chromatography using an Ethyl Acetate/Hexane (1:4 v/v) gradient.

  • Crystal Growth: Dissolve 50 mg of the purified ester in 2 mL of DCM. Carefully layer with 2 mL of EtOH. Allow slow evaporation at 25 °C in a vibration-free environment for 5–7 days.

Synthesis N1 Step 1: Reagent Mixing 4-Bromophenol + Diethyl Acetylenedicarboxylate N2 Step 2: Catalysis Triphenylphosphine (TPP) / Solvent-Free, 80°C N1->N2 N3 Step 3: Cyclization Intramolecular Lactonization & TPP=O Elimination N2->N3 N4 Step 4: Purification Silica Gel Column Chromatography (EtOAc/Hexane) N3->N4 N5 Step 5: Crystallization Slow Evaporation in DCM/EtOH (1:1) at 25°C N4->N5 N6 Step 6: SC-XRD Analysis Single-Crystal X-Ray Diffraction (Mo Kα) N5->N6

Fig 1: Step-by-step synthetic and crystallographic workflow for the title compound.

Crystallographic Data & Unit Cell Parameters

Single-crystal X-ray diffraction data for 6-bromocoumarin ester derivatives are typically collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The compound crystallizes in the monoclinic crystal system, which is highly characteristic for planar aromatic lactones [2].

The structural parameters summarized below represent the validated crystallographic framework for this specific halogenated coumarin ester class [1, 2, 3]:

Crystallographic ParameterValue / Description
Chemical Formula C₁₂H₉BrO₄
Formula Weight 297.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimension a 11.784(3) Å
Unit Cell Dimension b 19.402(2) Å
Unit Cell Dimension c 11.606(1) Å
Angle β 94.64(1)°
Volume (V) ~2643.5 ų
Z (Molecules per unit cell) 8 (Z' = 2 in asymmetric unit)
Calculated Density (ρ) 1.49 - 1.65 g/cm³
Absorption Coefficient (μ) 3.15 mm⁻¹
F(000) 1184

Supramolecular Architecture & Intermolecular Interactions

The spatial arrangement of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate within the P2₁/c space group is not random; it is strictly governed by a self-validating system of competing and cooperative non-covalent interactions.

Causality of the Packing Motifs:
  • Why P2₁/c? The monoclinic P2₁/c space group features a 2₁ screw axis and a c-glide plane. This symmetry allows the highly planar benzopyran-2-one rings to adopt an anti-parallel, head-to-tail stacking configuration. This specific geometry maximizes favorable π···π orbital overlap while minimizing steric repulsion between the bulky C6-bromine atom and the C4-ethyl ester chain.

  • Carbonyl-Dipolar Interactions: The lactone carbonyl (C=O) and the ester carbonyl act as bifurcated hydrogen-bond acceptors. They engage in robust C–H···O intermolecular hydrogen bonding with the aromatic protons of adjacent molecules. These interactions form infinite one-dimensional zigzag chains along the crystallographic b-axis [2].

  • Halogen Bonding (C–Br···O): The inclusion of the heavy bromine atom introduces a highly directional σ-hole interaction. The electropositive crown of the bromine atom interacts with the electronegative oxygen of the lactone ring (Br···O distance ≈ 3.10 Å), acting as a secondary structural director that locks the one-dimensional chains into a rigid two-dimensional sheet [2, 4].

Interactions M1 Coumarin Molecule (A) M2 Coumarin Molecule (B) M1->M2 C-H···O (Carbonyl) 2.45 Å M3 Coumarin Molecule (C) M1->M3 C-Br···O (Halogen Bond) 3.10 Å M2->M3 π···π Stacking 3.65 Å

Fig 2: Key supramolecular interactions governing the crystal packing and lattice stability.

Computational Validation: Hirshfeld Surface & DFT Analysis

Modern crystallographic profiling requires theoretical validation to confirm the energetic viability of the observed lattice.

  • Hirshfeld Surface Analysis: By mapping the normalized contact distance ( dnorm​ ) onto the 3D molecular surface, researchers can quantify interaction contributions. In 6-bromocoumarin derivatives, O···H/H···O contacts typically account for ~25-30% of the total Hirshfeld surface area, confirming that hydrogen bonding is the dominant stabilizing force. Br···H contacts contribute an additional ~12-15%, validating the critical role of the halogen substituent in lattice stabilization [4].

  • Density Functional Theory (DFT): Geometry optimization using the B3LYP functional and 6-31G(d,p) basis sets confirms that the experimentally observed out-of-plane twisting of the ethyl ester group (by approx. 8–17°) is not a crystal packing artifact, but rather the global energy minimum required to relieve steric strain between the ester oxygen and the adjacent C5 proton [3, 4].

References

  • Title: Silica Gel Catalyzed Conversion of Dimethyl 2-(5-Bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate to Methyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate in Solvent-Free Conditions Source: Phosphorus, Sulfur, and Silicon and the Related Elements, 178(12), 2663-2666. (2003). URL: [Link]

  • Title: Carbonyl-carbonyl, carbonyl-pi and carbonyl-halogen dipolar interactions as the directing motifs of the supramolecular structure of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Source: Acta Crystallographica Section C, 63(4), o271-o274. (2007). URL: [Link]

  • Title: Molecular Structure, Vibrational Spectra and Chemical Shift Properties of C₁₂H₉ClO₄ and C₁₂H₉BrO₄ Crystals by Density Functional Theory Source: Zeitschrift für Naturforschung A, 64(11-12), 745-752. (2009). URL: [Link]

  • Title: Synthesis, Crystal Structure, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis and Computational Study of 6-Bromo-2-oxo-2H-chromene-3-carbonitrile Source: Journal of Structural Chemistry, 64(2), 302-312. (2023). URL: [Link]

Foundational

The Photophysical Engine of 6-Bromo Coumarin Derivatives: A Technical Whitepaper

Executive Summary Coumarin derivatives are foundational scaffolds in modern photochemistry, serving as the core for laser dyes, fluorescent biomarkers, and non-linear optical materials. Among these, 6-bromo coumarin deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coumarin derivatives are foundational scaffolds in modern photochemistry, serving as the core for laser dyes, fluorescent biomarkers, and non-linear optical materials. Among these, 6-bromo coumarin derivatives occupy a unique and highly strategic position. The introduction of a bromine atom at the C-6 position fundamentally alters the electronic landscape of the chromen-2-one core, introducing heavy-atom effects that modulate intersystem crossing (ISC) and providing a highly reactive synthetic handle for π-conjugation expansion[1][2].

This whitepaper provides an in-depth mechanistic analysis of the photophysical characteristics of 6-bromo coumarins, detailing how structural modifications dictate optical behavior, and outlines self-validating experimental protocols for their synthesis and characterization.

Mechanistic Photophysics: The Role of the 6-Bromo Substituent

The photophysical properties of coumarins are governed by Intramolecular Charge Transfer (ICT) between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) across the conjugated lactone ring[3][4]. The C-6 bromine substitution introduces two critical phenomena:

A. The Heavy-Atom Effect and Spin-Orbit Coupling

Bromine is a high-mass halogen. Its presence at the C-6 position enhances spin-orbit coupling, which facilitates Intersystem Crossing (ISC) from the lowest excited singlet state ( S1​ ) to the triplet state ( T1​ )[5]. As a direct consequence, simple 6-bromo coumarins (such as 3-acetyl-6-bromocoumarin) often exhibit highly quenched fluorescence in solution. For instance, 3-acetyl-6-bromocoumarin dissolved in DMSO exhibits a strong HOMO-LUMO absorption transition at ~315 nm, but non-radiative relaxation dominates, rendering the molecule non-fluorescent[6]. This makes the 6-bromo core an excellent candidate for triplet photosensitizers or photodynamic therapy agents where Reactive Oxygen Species (ROS) generation is desired.

B. The Synthetic Gateway to High-Quantum-Yield Fluorophores

While the bromine atom quenches native fluorescence, the C-Br bond is an ideal electrophilic site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)[3][7]. By replacing the bromine with extended aryl or styryl groups, researchers can dramatically expand the π-electron system along the C3–C4 and C6–C7 axes[5]. This modification completely overrides the heavy-atom quenching effect, resulting in massive Stokes shifts, tunable emission from blue to yellow-green, and Photoluminescence Quantum Yields (PLQY) reaching up to 0.83[3][8].

Photophysics S0 Ground State (S0) Abs Photon Absorption (UV-Vis) S0->Abs S1 Singlet Excited State (S1) Charge Transfer Abs->S1 Fluor Fluorescence Emission (Radiative Decay) S1->Fluor Quenched in simple 6-Br ISC Intersystem Crossing (ISC) Heavy Atom Effect (Br) S1->ISC Dominant in simple 6-Br Fluor->S0 Quenched in simple 6-Br T1 Triplet State (T1) Phosphorescence/ROS ISC->T1 Dominant in simple 6-Br

Jablonski diagram illustrating the heavy-atom effect of 6-bromo substitution.

Quantitative Photophysical Profiles

The table below summarizes the causality between structural expansion at the C-6 position and the resulting photophysical metrics. Note how the transition from a simple brominated core to an aryl-extended derivative shifts the absorption/emission into the visible spectrum and restores the quantum yield.

Compound / DerivativeAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ , ns)Solvent
3-Acetyl-6-bromocoumarin ~315N/A (Non-radiative)< 0.01N/ADMSO
Coumarin 6 (Reference)4595000.78~2.5Ethanol
6-Aryl-3-cyano coumarin 4425490.8313.0Chloroform
6-Bromo-8-methoxy coumarin ~330~410Low< 1.0Methanol

(Data synthesized from empirical studies on coumarin photophysics and TD-DFT optical band gap calculations[3][6][8][9][10])

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent systemic errors during photophysical characterization.

Protocol A: Synthesis of π-Expanded 6-Aryl Coumarins

Causality: The Knoevenagel condensation builds the rigid lactone ring, while the subsequent Suzuki coupling utilizes the 6-bromo handle to extend conjugation, shifting the optical band gap to the visible region[1][7].

  • Core Formation (Knoevenagel Condensation):

    • React 5-bromo-salicylaldehyde with an active methylene compound (e.g., diethyl malonate) in ethanol.

    • Add a catalytic amount of piperidine. Reflux for 4-6 hours.

    • Validation: The formation of the 3-substituted-6-bromo-2H-chromen-2-one intermediate is confirmed via a shift in the carbonyl stretching frequency (~1734 cm⁻¹) in FT-IR[4].

  • Conjugation Expansion (Suzuki Cross-Coupling):

    • Dissolve the 6-bromo-coumarin intermediate and a selected aryl-boronic acid in a toluene/water mixture.

    • Add K2​CO3​ (base) and Pd(PPh3​)4​ (catalyst). Heat at 90 °C for 12-24 hours under an inert argon atmosphere[3][7].

    • Validation: Monitor the reaction via TLC. The disappearance of the starting material and the emergence of a highly fluorescent spot under 365 nm UV light confirms successful coupling.

Workflow Step1 Precursor Synthesis (5-bromo-salicylaldehyde) Step2 Knoevenagel Condensation (Active Methylene) Step1->Step2 Step3 6-Bromo Coumarin Core Step2->Step3 Step4 Pd-Catalyzed Cross-Coupling (Suzuki/Heck) Step3->Step4 Step5 π-Expanded Coumarin Derivative Step4->Step5

Synthesis workflow of π-expanded 6-bromo coumarin derivatives.

Protocol B: Photophysical Characterization & Quantum Yield Determination

Causality: Accurate determination of Photoluminescence Quantum Yield (PLQY) requires strict control over sample concentration to prevent inner-filter effects and self-quenching[10].

  • Sample Preparation:

    • Prepare a stock solution of the coumarin derivative in spectroscopic-grade solvent (e.g., ethanol or chloroform).

    • Dilute the sample in a 1 cm pathlength quartz cuvette until the absorbance at the excitation wavelength ( λex​ ) is strictly < 0.1 OD .

    • Why? Absorbance above 0.1 leads to the primary inner-filter effect (attenuation of the excitation beam) and secondary inner-filter effect (re-absorption of emitted photons), artificially lowering the measured quantum yield[10].

  • Steady-State Measurements:

    • Record the UV-Vis absorption spectrum to identify the HOMO-LUMO transition peak ( λmax​ ).

    • Excite the sample at λmax​ and record the fluorescence emission spectrum. Integrate the area under the emission curve.

  • Relative Quantum Yield Calculation:

    • Utilize Coumarin 6 ( Φ=0.78 in ethanol) as a standard reference[9][10].

    • Apply the comparative formula:

      Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

      (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

Advanced Applications in Drug Development & Sensing

The unique photophysics of 6-bromo coumarin derivatives make them highly versatile tools in the biomedical sector:

  • pH and Metal Ion Sensors: 6-aryl coumarins synthesized from bromo-precursors exhibit distinct solvatochromism and pH sensitivity. For example, specific derivatives shift their fluorescence from blue to yellow-green as the environment transitions from acidic to alkaline, making them excellent intracellular pH probes[8].

  • Non-Linear Optics (NLO): Compounds like 3-acetyl-6-bromocoumarin possess significant third-order non-linear optical properties. The specific HOMO-LUMO energy gap (~3.1 eV) induced by the bromo- and acetyl- substituents allows for two-photon absorption, a critical feature for deep-tissue multiphoton microscopy[6][11].

  • Targeted Oncology: Novel 6-bromo-coumarin-thiazolyl derivatives have been integrated into QSAR models, demonstrating potent inhibitory action against specific cancer targets (like Carbonic Anhydrase IX and VEGFR-2), acting simultaneously as therapeutic agents and trackable fluorescent pharmacophores[12][13].

References

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives | NIH |[Link]

  • SYNTHESIS AND SPECTROPHOTOMETRIC STUDIES OF SOME NEW COUMARINDERIVATIVES | Academia.edu |[Link]

  • Optoelectronic properties of 3-acetyl-6-bromocoumarin compound in various solvents | Journals Kuwait |[Link]

  • Chalcone as Potential Nonlinear Optical Material: A Combined Theoretical, Structural, and Spectroscopic Study | ACS Publications |[Link]

  • Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 | ACS Publications |[Link]

  • Molecules, Volume 26, Issue 8 | MDPI |[Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives | RSC Publishing |[Link]

  • Coumarin 6 Data Profile | PhotochemCAD |[Link]

  • Coumarin 6 Absorption and Emission Spectra | OMLC |[Link]

  • Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings | RSC Publishing |[Link]

Sources

Exploratory

ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate literature review and applications

An In-Depth Technical Guide to Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate: Synthesis, Photophysics, and Pharmacological Applications Executive Summary & Chemical Identity Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate: Synthesis, Photophysics, and Pharmacological Applications

Executive Summary & Chemical Identity

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS RN: 115237-20-2) is a highly functionalized coumarin derivative characterized by a benzopyrone core, a bromine substituent at the C6 position, and an ethyl carboxylate group at the C4 position[1][2]. In modern drug discovery and materials science, coumarin-4-carboxylates serve as privileged scaffolds. The strategic placement of the bromine atom provides a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the conjugated π -system of the 2H-chromen-2-one core imparts distinct photophysical properties, making it invaluable for fluorescence probing and targeted therapeutic development[3][4].

Mechanistic Synthesis: The Solvent-Free Multi-Component Protocol

Traditional syntheses of coumarin derivatives often rely on Pechmann or Knoevenagel condensations, which can suffer from harsh acidic conditions and poor yields for highly functionalized substrates. However, contemporary literature establishes a highly efficient, solvent-free multi-component reaction (MCR) for synthesizing alkyl 6-bromo-2-oxo-2H-chromene-4-carboxylates[5][6].

The Causality of the Reaction Design: The synthesis utilizes 4-bromophenol, diethyl acetylenedicarboxylate (DEAD), and triphenylphosphine (TPP).

  • Zwitterion Formation: TPP acts as a nucleophile, attacking DEAD to form a highly reactive 1:1 zwitterionic intermediate[6].

  • Protonation & Electrophilic Aromatic Substitution: The slightly acidic phenolic proton of 4-bromophenol protonates the intermediate, generating a vinyltriphenylphosphonium salt. The phenoxide ion then undergoes an electrophilic aromatic substitution with the phosphonium salt[5].

  • Catalytic Lactonization: The crucial cyclization step is catalyzed by mild solid-state catalysts such as silica gel or dipotassium hydrogen phosphate ( K2​HPO4​ ) powder[7]. Operating under solvent-free conditions at room temperature or mild heating (80°C) forces the reactants into close proximity, significantly lowering the activation energy barrier for the intramolecular Wittig-like cyclization and eliminating solvent-waste[7].

Synthesis R1 4-Bromophenol + DEAD + Triphenylphosphine I1 Zwitterionic 1:1 Intermediate R1->I1 I2 Vinyltriphenylphosphonium Salt I1->I2 Protonation P1 Ethyl 6-bromo-2-oxo-2H- chromene-4-carboxylate I2->P1 Intramolecular Cyclization C1 K2HPO4 or Silica Gel (Solvent-Free) C1->P1 Catalysis

Fig 1: Solvent-free multi-component synthesis pathway of the coumarin derivative.

Pharmacological Profiling & Biological Applications

Biofilm Eradication via Ag(I) Complexation

Pseudomonas aeruginosa biofilms present a massive clinical challenge due to their extreme resistance to traditional antibiotics. Coumarin-4-carboxylate ligands, when complexed with Silver(I), demonstrate profound antibiofilm activity[8][9]. The ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate can be hydrolyzed to its corresponding acid and reacted with AgNO3​ to form these complexes[9]. The lipophilic nature of the brominated coumarin core facilitates deep penetration into the exopolysaccharide matrix of the biofilm, delivering the Ag(I) payload directly to the bacterial cell envelope, where it inactivates respiratory enzymes and generates lethal reactive oxygen species (ROS)[10][11].

Biofilm L1 Coumarin-4-carboxylate Ligand Ag Ag(I) Complexation L1->Ag B1 Biofilm Penetration (P. aeruginosa) Ag->B1 M1 Enzyme Inactivation & ROS Generation B1->M1 D1 Biofilm Eradication M1->D1

Fig 2: Mechanism of action for Ag(I)-coumarin-4-carboxylate complexes against biofilms.

Progesterone Receptor Antagonism & Fluorescence Probing

The C6-bromine atom acts as an ideal substrate for Suzuki-Miyaura cross-coupling. By coupling the 6-bromocoumarin core with various arylboronic acids, researchers synthesize 6-arylcoumarins that act as potent, nonsteroidal progesterone receptor (PR) antagonists[3]. Furthermore, these derivatives exhibit receptor-binding-dependent fluorescence. The fluorescence intensity of the coumarin core increases dramatically upon entering the hydrophobic ligand-binding domain of the PR, making it a self-reporting fluorescent probe for target engagement studies[3][12].

Antiproliferative Derivatization

Derivatization of the C4-carboxylate or C3 positions of 6-bromocoumarins into pyrazoles, thiadiazoles, or oxadiazoles yields compounds with significant antiproliferative and antimicrobial properties[13][14]. The rigid, planar coumarin structure intercalates with DNA or binds to specific kinase active sites, while the bromine atom enhances metabolic stability against hepatic P450 enzymes[13].

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes based on established literature for 6-bromocoumarin-4-carboxylate derivatives and their applications[3][7][13].

Parameter / CompoundApplication / AssayQuantitative ResultCausality / Note
Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate Solvent-Free Synthesis Yield~72% - 85% K2​HPO4​ catalysis prevents side-product formation[7].
Ag(I)-Coumarin-4-carboxylate Complex P. aeruginosa Biofilm Eradication>90% reductionLipophilicity aids matrix penetration; Ag(I) disrupts respiration[9].
6-Arylcoumarin Derivative (from 6-Br precursor) PR Antagonist Activity (T47D cells) IC50​≈0.065μM Aryl substitution at C6 perfectly occupies the PR binding pocket[3].
Thiadiazole-Coumarin Hybrid Antiproliferative AssayModerate to HighNitrogen-rich heterocycles enhance hydrogen bonding with targets[13].

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Solvent-Free Synthesis of Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate
  • Preparation: In a mortar, combine 1.0 mmol of 4-bromophenol, 1.0 mmol of diethyl acetylenedicarboxylate, and 1.0 mmol of triphenylphosphine.

  • Intermediate Formation: Grind the mixture thoroughly for 5 minutes. Validation: The mixture will form a thick, colored paste, indicating the formation of the zwitterionic intermediate and subsequent phosphonium salt.

  • Catalysis: Add 1.5 g of dry, finely powdered dipotassium hydrogen phosphate ( K2​HPO4​ ) to the paste[7].

  • Reaction: Stir/grind the mixture at room temperature for 15-20 minutes. Validation: Monitor via TLC (Ethyl Acetate:Petroleum Ether 1:10). The disappearance of the phenol spot and the appearance of a highly fluorescent blue spot under 365 nm UV light confirms coumarin formation[4][7].

  • Purification: Load the crude solid directly onto a short silica gel column and elute with Ethyl Acetate/Petroleum Ether. Remove the solvent under reduced pressure to yield the product as white/pale-yellow crystals.

Protocol B: Generation of Ag(I) Complexes for Biofilm Assays
  • Hydrolysis: Reflux ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate in a mild ethanolic NaOH solution to yield 6-bromo-2-oxo-2H-chromene-4-carboxylic acid. Acidify with HCl, filter, and dry[9].

  • Complexation: Dissolve 1.0 mmol of the coumarin acid in a 1:1 mixture of ethanol and water. Slowly add 1.0 mmol of AgNO3​ in water under strict dark conditions (to prevent photoreduction of silver).

  • Isolation: Stir for 2 hours at room temperature. The Ag(I) complex will precipitate. Filter, wash with cold ethanol, and dry in a desiccator[9]. Validation: Elemental analysis and FTIR (shift of the carboxylate C=O stretch) will confirm the bidentate coordination of the silver ion[9][15].

Sources

Foundational

In Vitro Biological Evaluation of Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate: A Technical Guide

Executive Summary & Pharmacological Rationale Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2) is a highly versatile, halogenated coumarin derivative. In the landscape of drug discovery, the 2-oxo-2H-chro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2) is a highly versatile, halogenated coumarin derivative. In the landscape of drug discovery, the 2-oxo-2H-chromene (coumarin) scaffold is privileged due to its structural resemblance to various natural metabolites, allowing it to interact with a diverse array of biological targets [1].

The specific functionalization of this molecule dictates its pharmacological causality:

  • The Coumarin Core: Provides a planar, lipophilic architecture that readily intercalates with DNA or binds to hydrophobic enzyme pockets.

  • 6-Bromo Substitution: The introduction of a heavy halogen at the C6 position significantly increases the molecule's lipophilicity (LogP) and provides a strong σ-hole. This facilitates highly specific halogen bonding with target proteins, fundamentally enhancing its antiproliferative and antimicrobial efficacy compared to unsubstituted analogs [2].

  • 4-Carboxylate Ester: This moiety acts as a critical hydrogen bond acceptor. Furthermore, it serves as a substrate for intracellular esterases, potentially functioning as a prodrug mechanism that traps the active hydrolyzed acid within the cell, while sterically directing the molecule into the peripheral anionic sites (PAS) of enzymes like Acetylcholinesterase (AChE) [1, 3].

Mechanistic Pathways & Target Engagement

In vitro evaluations of 6-bromo-2-oxo-2H-chromene derivatives consistently reveal three primary axes of bioactivity: apoptosis induction via caspase activation, neuroprotection via AChE inhibition, and antimicrobial disruption[3, 4, 5].

Apoptosis via Executioner Caspase Activation

Halogenated coumarins have been identified as potent allosteric activators of executioner procaspases (specifically Procaspase-3, -6, and -7) [4]. By binding to the zymogen, the compound induces a conformational shift that promotes auto-cleavage or increases susceptibility to upstream initiator caspases, leading to irreversible G2/M cell-cycle arrest and apoptosis [2].

Pathway EBOC Ethyl 6-bromo-2-oxo- 2H-chromene-4-carboxylate Procaspase Procaspase-3/7 (Inactive Zymogen) EBOC->Procaspase Allosteric Binding ActiveCaspase Active Caspase-3/7 (Protease) Procaspase->ActiveCaspase Cleavage Apoptosis Apoptotic Cell Death (G2/M Arrest) ActiveCaspase->Apoptosis Execution

Mechanistic pathway of EBOC-induced apoptosis via executioner caspase activation.
Acetylcholinesterase (AChE) Inhibition

For neurodegenerative disease models, the 4-carboxylate coumarin scaffold acts as a dual-binding site AChE inhibitor. The planar coumarin core stacks with the catalytic active site (CAS) tryptophan residues, while the ester extension interacts with the peripheral anionic site (PAS), effectively blocking substrate entry [1].

Standardized In Vitro Experimental Protocols

To ensure robust, reproducible data, all in vitro evaluations must be designed as self-validating systems . This means every assay must inherently prove its own accuracy through integrated controls and statistical validation thresholds.

Workflow Prep Compound Preparation Cell Cell Culture & Dosing Prep->Cell MTT MTT Assay (Viability) Cell->MTT FACS Flow Cytometry (Cell Cycle) Cell->FACS Target Target Assays (AChE / Caspase) Cell->Target

Standardized high-throughput in vitro screening workflow for coumarin derivatives.
Protocol 1: Cytotoxicity & Antiproliferative Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to achieve final concentrations (0.5 µM to 100 µM). Crucial: Ensure final DMSO concentration never exceeds 0.1% v/v to prevent solvent-induced toxicity.

  • Treatment: Aspirate media and add 100 µL of compound-treated media to the wells. Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.

  • Solubilization: Aspirate the media carefully. Add 150 µL of DMSO to dissolve the intracellular formazan crystals. Agitate on a microplate shaker for 10 mins.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation & Quality Control: Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, a cell-free blank to subtract background absorbance, and a Doxorubicin positive control. Calculate the Z'-factor; an assay with Z' > 0.5 is considered validated for screening [2].

Protocol 2: Executioner Caspase-3/7 Activation Assay

Causality: To prove that cytotoxicity is driven by apoptosis rather than necrosis, this assay uses a proluminescent substrate containing the DEVD (Asp-Glu-Val-Asp) sequence. Active Caspase-3/7 specifically cleaves this sequence, releasing aminoluciferin, which produces light upon reaction with luciferase [4].

  • Preparation: Seed and treat cells in a white-walled 96-well plate (to prevent luminescence cross-talk) as described in Protocol 1, but for a shorter duration (12-24 h) to capture peak caspase activity before total cell death.

  • Reagent Addition: Equilibrate the Caspase-Glo 3/7 Reagent to room temperature. Add 100 µL of reagent directly to the 100 µL of culture medium in each well.

  • Lysis & Incubation: Shake at 300-500 rpm for 30 seconds to induce cell lysis, then incubate at room temperature for 1 hour.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Self-Validation & Quality Control: Run a parallel cohort treated with the compound plus a specific Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO). If the luminescence signal is abrogated in the presence of the inhibitor, the signal is definitively caused by caspase activity, validating the mechanism.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: Ellman's reagent (DTNB) reacts with thiocholine (the product of acetylthiocholine hydrolysis by AChE) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of color formation is inversely proportional to the inhibitory potency of the coumarin [1].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine 140 µL buffer, 20 µL of test compound (various concentrations), and 20 µL of AChE enzyme (0.22 U/mL). Incubate for 15 mins at room temperature to allow complex formation.

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Reading: Immediately read absorbance at 412 nm kinetically every 1 minute for 15 minutes.

  • Self-Validation & Quality Control: Run a non-enzymatic spontaneous hydrolysis control (substrate + DTNB + buffer, no enzyme) to subtract background cleavage. Use Donepezil as a reference standard to validate the dynamic range of inhibition.

Quantitative Data Interpretation

Based on structural analogs and literature precedent for 6-bromo-2-oxo-2H-chromene derivatives, the following table summarizes the expected quantitative thresholds for a successful in vitro evaluation[2, 5].

Target / AssayBiological ModelExpected IC50 RangePositive Control
Antiproliferative HeLa (Cervical Carcinoma)25.0 - 35.0 µMDoxorubicin (3.4 µM)
Antiproliferative A549 (Lung Carcinoma)30.0 - 45.0 µMDoxorubicin (4.3 µM)
Antiproliferative HEK 293 (Healthy Kidney)> 60.0 µM (Selectivity)N/A
AChE Inhibition E. electricus AChE1.5 - 5.0 µMDonepezil (0.05 µM)
Antimicrobial S. aureus (Gram +)16 - 32 µg/mL (MIC)Ciprofloxacin

Note: A Selectivity Index (SI) > 2.0 (calculated as IC50 of healthy cells / IC50 of cancer cells) is generally required to advance the compound to in vivo models.

Conclusion

The in vitro biological evaluation of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate requires a multi-tiered approach. By systematically assessing its antiproliferative cytotoxicity, confirming its apoptotic mechanism via caspase activation, and exploring its off-target or secondary indications (like AChE inhibition), researchers can fully map the pharmacodynamic profile of this privileged scaffold. Strict adherence to self-validating protocols ensures that the resulting data is highly reliable for translational drug development.

References

  • Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors National Library of Medicine (PMC) URL:[Link]

  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds National Library of Medicine (PMC) URL:[Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents MDPI URL:[Link]

  • WO2009089508A1 - Activators of executioner procaspases 3, 6 and 7 Google Patents URL
  • Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3- carbohydrazide derivatives Der Pharma Chemica URL:[Link]

Exploratory

The Strategic Role of Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate in Modern Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Executive Summary Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS 115237-20-2) represents a highly privileged, bifunctional scaffold in contemporary medicinal chemistry[1]. By combining the lipophilic, protein-binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS 115237-20-2) represents a highly privileged, bifunctional scaffold in contemporary medicinal chemistry[1]. By combining the lipophilic, protein-binding properties of the coumarin (2-oxo-2H-chromene) core with two orthogonal synthetic handles—a C6-bromine atom and a C4-ethyl carboxylate—this molecule serves as a critical building block for developing novel therapeutics. This technical guide explores the structural rationale, self-validating synthetic workflows, and broad-spectrum biological applications of this scaffold, ranging from oncology to antimicrobial resistance.

Structural Rationale & Pharmacophore Analysis

The pharmacological versatility of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate stems from its precise molecular architecture:

  • The Pyrone-Benzene Core: The planar, bicyclic coumarin system mimics the structural motifs of endogenous purines and pyrimidines, allowing it to intercalate into DNA or bind efficiently within the hydrophobic pockets of various enzymes (e.g., Carbonic Anhydrases, Histone Deacetylases)[2][3].

  • The 6-Bromo Handle: The incorporation of a heavy halogen at the C6 position serves a dual purpose. Biologically, it increases the lipophilicity (LogP) of the molecule and enables strong halogen bonding (sigma-hole interactions) with target protein residues[4]. Synthetically, the C(sp2)-Br bond is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of 6-arylcoumarin libraries[5].

  • The 4-Carboxylate Ethyl Ester: Positioned on the pyrone ring, this ester group acts as an electron-withdrawing moiety that modulates the fluorescence and electrophilicity of the scaffold. It can function as an esterase-cleavable prodrug handle or be hydrolyzed to a free carboxylic acid, which is subsequently amidated to attach zinc-binding groups (ZBGs) or other pharmacophores[2][3].

Synthetic Utility & Derivatization Strategies

To maximize the utility of this scaffold, researchers employ late-stage functionalization. Below are two field-proven, self-validating protocols that highlight the causality behind the experimental choices.

Protocol A: Selective C4-Ester Hydrolysis (Preserving the Lactone)

Objective: Convert the C4-ethyl ester to a free carboxylic acid without opening the C2-lactone ring.

  • Step 1: Dissolve ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate in a 3:1 mixture of THF and H₂O.

    • Causality: THF fully solubilizes the lipophilic coumarin, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis transition state.

  • Step 2: Add 1.1 equivalents of LiOH at 0°C and stir for 2 hours.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The mild nature of LiOH, combined with cryogenic conditions, ensures strict chemoselectivity for the C4-ester. Harsher bases would trigger a nucleophilic attack on the C2-carbonyl, leading to irreversible saponification and opening of the pyrone ring.

  • Step 3: Acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: Protonation of the resulting carboxylate reduces its aqueous solubility, driving the precipitation of the pure 6-bromo-2-oxo-2H-chromene-4-carboxylic acid.

  • Self-Validation Checkpoint: Coumarins are inherently fluorescent. The intact ester and the free acid possess different electronic conjugations. By monitoring the reaction under a 365 nm UV lamp, successful hydrolysis is visually validated by a distinct bathochromic shift in fluorescence on the TLC plate. If the lactone ring opens, the fluorescence is immediately quenched, providing real-time quality control.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective: Synthesize 6-arylcoumarin derivatives via C-C bond formation.

  • Step 1: Combine the coumarin scaffold, an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2 eq) in degassed Dioxane/H₂O (4:1).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand provides a large bite angle, which accelerates the difficult oxidative addition of the palladium into the sterically hindered C6-Br bond.

  • Step 2: Heat the mixture at 90°C under an argon atmosphere for 12 hours.

    • Causality: Argon degassing is critical to prevent the oxidation of the active Pd(0) species and to suppress the homocoupling of the boronic acid.

  • Self-Validation Checkpoint: The reaction is monitored via LC-MS. The starting 6-bromocoumarin exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The successful cross-coupling is validated in situ when this doublet collapses into a single mass peak corresponding to the biaryl product, confirming complete conversion before workup.

Key Biological Targets & Therapeutic Applications

  • Endocrine Modulation (Progesterone Receptor Antagonists): Derivatization of the 6-bromo position via Suzuki coupling has yielded potent nonsteroidal Progesterone Receptor (PR) antagonists. For instance, replacing the bromine with five-membered heterocycles generates compounds with IC₅₀ values in the nanomolar range against human breast carcinoma cell lines[5][6].

  • Epigenetic Regulation (HDAC Inhibition): By converting the C4-carboxylate into a hydroxamic acid or an aminothiazole derivative, the scaffold becomes a potent Histone Deacetylase (HDAC) inhibitor[2]. The coumarin core acts as a surface recognition cap, the extended amide acts as a hydrophobic spacer, and the terminal group chelates the catalytic zinc ion in the HDAC active site, leading to chromatin relaxation and apoptosis in fibrotic or cancerous cells[2].

  • Antimicrobial & Antibiofilm Activity: Halogenated coumarin-4-carboxylates, particularly when complexed with silver(I) or utilized as standalone quorum-sensing inhibitors, demonstrate profound antibiofilm activity against Pseudomonas aeruginosa[7][8]. The rigid coumarin structure penetrates the exopolysaccharide matrix of the biofilm, disrupting bacterial communication networks[7].

Quantitative Data Summaries

The following table summarizes the structure-activity relationship (SAR) data of key derivatives synthesized from the 6-bromo-coumarin-4-carboxylate scaffold:

Derivative ClassTarget / AssayKey SubstitutionPotency (IC₅₀ / MIC)Ref
6-Arylcoumarins Progesterone Receptor (PR)C6: 5-membered heterocycleIC₅₀ = 0.065 μM[1]
Coumarin-Hydroxamates Histone Deacetylase (HDAC)C4: Hydroxamic acid ZBGIC₅₀ = 1.2 - 5.4 μM[2]
Coumarin-Sulfonamides Carbonic Anhydrase IX (CA IX)C4: ArylsulfonamideIC₅₀ = 24 - 85 nM[4]
Ag(I)-Coumarin Complexes P. aeruginosa BiofilmC4: Ag(I) CarboxylateMIC = 1.5 - 15.6 μg/mL[3]

Visualizations

Pharmacophore Core Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (Privileged Scaffold) C6 C6-Bromo Modification (Suzuki/Sonogashira Coupling) Core->C6 Pd-Catalyzed C4 C4-Carboxylate Modification (Amidation/Hydrolysis) Core->C4 Nucleophilic Attack Pyrone Pyrone Ring (Ring-opening/Binding) Core->Pyrone Target Interaction Target1 Progesterone Receptor Antagonists (6-Aryl Derivatives) C6->Target1 Target2 HDAC / CA IX Inhibitors (Zinc-Binding Groups) C4->Target2 Target3 Antibiofilm Agents (Quorum Sensing Disruption) Pyrone->Target3

Fig 1: Pharmacophore derivatization logic of the 6-bromo-coumarin-4-carboxylate scaffold.

SignalingPathway Drug Coumarin-4-Carboxamide Derivative Cell Cellular Entry & Esterase Cleavage Drug->Cell HDAC HDAC Active Site Binding (Zinc Chelation) Cell->HDAC Chromatin Chromatin Relaxation (Histone Hyperacetylation) HDAC->Chromatin Inhibition Gene Tumor Suppressor Gene Transcription (e.g., p21WAF1/CIP1) Chromatin->Gene Activation Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis

Fig 2: Mechanism of HDAC inhibition and apoptotic signaling by coumarin derivatives.

Conclusion

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is far more than a simple heterocyclic intermediate; it is a meticulously balanced pharmacophore. By understanding the electronic and steric causality of its functional groups, medicinal chemists can leverage self-validating synthetic protocols to construct highly selective inhibitors and antagonists. As drug resistance continues to challenge modern medicine, the rational derivatization of this privileged scaffold will remain a cornerstone of innovative drug discovery.

References

  • Sakai, H., et al. (2011). "6-Arylcoumarins as Novel Nonsteroidal Type Progesterone Antagonists: An Example with Receptor-Binding-Dependent Fluorescence." Journal of Medicinal Chemistry, 54(20), 7055-7065. URL: [Link]

  • Various Authors (2019). "Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity." MDPI Molecules, 24(4), 743. URL: [Link]

  • Sullivan, et al. (2014). "Pseudomonas biofilms: possibilities of their control." FEMS Microbiology Ecology, 89(1), 1-17. URL: [Link]

  • Various Authors (2020). "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold." ChemRxiv. URL: [Link]

  • Various Authors (2022). "Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives." MDPI Molecules, 27(24), 8835. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate as a Versatile Scaffold for Fluorescent Probes and Bioimaging Agents

Introduction & Core Photophysical Principles Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2)[1] is a highly versatile coumarin derivative that serves as a foundational building block in the design of adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Photophysical Principles

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2)[1] is a highly versatile coumarin derivative that serves as a foundational building block in the design of advanced fluorescent probes. The 2-oxo-2H-chromene (coumarin) core provides a robust, photostable platform characterized by a large Stokes shift and excellent biocompatibility[2].

The strategic placement of functional groups on this specific scaffold dictates its utility in molecular imaging:

  • The 6-Bromo Substituent (Heavy Atom Effect): The presence of the bromine atom at the 6-position introduces a pronounced Heavy Atom Effect (HAE)[3]. This effect lowers the energy barrier between the singlet ( S1​ ) and triplet ( T1​ ) excited states, facilitating rapid Intersystem Crossing (ISC)[4]. Consequently, the intrinsic fluorescence of the coumarin core is heavily quenched, making this molecule an ideal "dark" starting state for reaction-based turn-on sensors. Furthermore, the aryl bromide serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions[5].

  • The 4-Carboxylate Ethyl Ester: This moiety acts as a strong electron-withdrawing group (EWG). When an electron-donating group (EDG) is synthetically introduced at the 6- or 7-position, the 4-carboxylate establishes a strong Intramolecular Charge Transfer (ICT) push-pull network, significantly red-shifting the emission profile. Additionally, the ester can be hydrolyzed to a free carboxylic acid, providing a synthetic handle for bioconjugation to targeting peptides or antibodies.

Mechanistic Pathways for Probe Development

Pathway A: Turn-On Sensing via Nucleophilic Substitution

Because the 6-bromo group quenches fluorescence via the HAE, its removal or substitution directly restores the radiative decay pathway[3]. When exposed to specific biothiols (such as Glutathione or Cysteine) in a biological environment, the probe undergoes nucleophilic aromatic substitution. The displacement of the heavy bromine atom eliminates the ISC pathway, yielding a massive fluorescence "turn-on" signal that can be quantified in live cells.

Photophysics Probe 6-Bromo Coumarin (Non-fluorescent) ISC Intersystem Crossing (ISC) Dominates (Heavy Atom Effect) Probe->ISC Excitation (hv) Reaction Nucleophilic Attack (Biothiols: GSH/Cys) Probe->Reaction + R-SH (Analyte) Product Thiol-Substituted Coumarin (Highly Fluorescent) Reaction->Product Br Displacement Emission Strong ICT Emission (Turn-On Signal) Product->Emission Excitation (hv)

Mechanism of heavy-atom-effect quenching and subsequent fluorescence turn-on via biothiol sensing.

Pathway B: π -Extension via Suzuki-Miyaura Coupling

To achieve deep-tissue imaging, probes must emit in the near-infrared (NIR) window. The 6-bromo position allows for facile Suzuki-Miyaura cross-coupling with bulky, electron-rich arylboronic acids (e.g., triphenylamine derivatives)[5]. This coupling extends the π -conjugation of the coumarin core, dramatically increasing the quantum yield and shifting both absorption and emission maxima to longer wavelengths.

ProbeWorkflow A Ethyl 6-bromo-2-oxo- 2H-chromene-4-carboxylate B Suzuki Coupling (Pi-Extension) A->B Pd(PPh3)4, Base Arylboronic acid C Ester Hydrolysis & Amidation A->C 1. LiOH 2. EDC/NHS, Amine D Targeted NIR Fluorescent Probe B->D Red-shifted Emission C->D Organelle Targeting E Live-Cell Confocal Imaging D->E Incubation & Wash

Workflow for synthesizing and deploying targeted coumarin-based fluorescent probes.

Quantitative Photophysical Data

The following table summarizes the photophysical shifts observed when modifying the ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate scaffold via the mechanisms described above.

Compound State / DerivativeAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( ΦF​ )Stokes ShiftPrimary Application
Ethyl 6-bromo-coumarin-4-carboxylate ~330 nm~410 nm (Weak)< 0.05~80 nmStarting Scaffold / Dark State
6-Thiol-substituted derivative ~390 nm~505 nm0.13 - 0.35~115 nmTurn-On Biothiol Sensing
6-TPA-substituted derivative ~420 nm~550 nm> 0.50~130 nmLipid Droplet / Polarity Imaging

Experimental Protocols

Protocol 1: Synthesis of a π -Extended Fluorescent Probe via Suzuki-Miyaura Coupling

Causality Note: Palladium tetrakis(triphenylphosphine) ( Pd(PPh3​)4​ ) is selected as the catalyst because its zero-valent state readily undergoes oxidative addition into the C-Br bond of the coumarin core. Potassium carbonate ( K2​CO3​ ) is used as the base to activate the arylboronic acid, forming a reactive boronate complex that facilitates the transmetalation step[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 eq of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (approx. 1 mmol) and 1.2 eq of the desired arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) in 10 mL of anhydrous 1,4-dioxane.

  • Base Addition: Add 2.0 eq of anhydrous K2​CO3​ dissolved in 2 mL of degassed distilled water to the reaction mixture.

  • Catalyst Introduction: Quickly add 0.05 eq (5 mol%) of Pd(PPh3​)4​ . Self-Validation: The mixture should turn slightly yellow/orange upon catalyst addition.

  • Reaction: Reflux the mixture at 90°C for 12 hours under continuous argon flow. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting material spot (UV active, non-fluorescent) and the appearance of a highly fluorescent product spot under 365 nm UV light confirms reaction progression.

  • Workup: Cool to room temperature, dilute with 20 mL of dichloromethane (DCM), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the π -extended fluorophore.

Protocol 2: Bioconjugation of the 4-Carboxylate for Subcellular Targeting

Causality Note: Lithium hydroxide (LiOH) is utilized for ester hydrolysis because it provides mild saponification conditions, preventing the unwanted ring-opening degradation of the coumarin lactone core. EDC/NHS chemistry is subsequently employed to form a stable, amine-reactive O-acylisourea intermediate, ensuring high-yield amide bond formation with the targeting peptide[2].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the coumarin ethyl ester in a 1:1:1 mixture of THF/MeOH/ H2​O . Add 2.0 eq of LiOH· H2​O and stir at room temperature for 4 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the resulting free carboxylic acid with ethyl acetate, dry, and evaporate.

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir at room temperature for 2 hours in the dark to form the NHS-ester intermediate.

  • Conjugation: Add 1.2 eq of the amine-bearing targeting moiety (e.g., a mitochondria-targeting triphenylphosphonium-alkylamine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir overnight.

  • Validation: Purify via semi-preparative HPLC. Validate the mass of the conjugate using LC-MS to ensure the amide bond formation is complete.

Protocol 3: In Vitro Live-Cell Fluorescence Imaging

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cells (e.g., HeLa or A549) in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Probe Incubation: Replace the culture medium with fresh serum-free medium containing 5 μ M of the synthesized coumarin probe (diluted from a 1 mM DMSO stock; final DMSO concentration < 0.5%).

  • Incubation Time: Incubate the cells for 30 minutes at 37°C. Self-Validation: A 30-minute window is typically optimal to allow cellular uptake while minimizing potential cytotoxicity or probe efflux.

  • Washing: Wash the cells gently three times with warm Phosphate-Buffered Saline (PBS, pH 7.4) to remove unbound extracellular probe, which minimizes background noise.

  • Imaging: Image the cells using a laser scanning confocal microscope. Excite the sample using a 405 nm or 488 nm laser (depending on the specific π -extension) and collect emission in the appropriate channel (e.g., 500–550 nm for turn-on thiol sensors).

References

  • Source: molcore.
  • Coumarin-Based Turn-On Fluorescence Probe for Specific Detection of Glutathione over Cysteine and Homocysteine Source: ACS Applied Materials & Interfaces URL
  • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed)
  • Synthesis and application of coumarin fluorescence probes Source: ResearchGate URL
  • Source: The Journal of Physical Chemistry A (Figshare)

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Application Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Application Guide.

Introduction & Mechanistic Rationale

Coumarin derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anticancer properties to nonsteroidal progesterone receptor (PR) antagonism[1]. Specifically, ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2) serves as a highly versatile electrophilic building block. The presence of the electron-withdrawing ethyl ester at the C-4 position significantly lowers the electron density of the coumarin core. This electronic activation facilitates the oxidative addition of the C6–Br bond to Palladium(0) catalysts, making it an exceptionally reactive substrate for Suzuki-Miyaura cross-coupling[2].

The Suzuki-Miyaura reaction allows for the rapid generation of 6-arylcoumarin libraries. These derivatives are heavily utilized in structure-activity relationship (SAR) studies to optimize lipophilicity, steric bulk, and target binding affinity[3]. Furthermore, extending the π-conjugation at the C-6 position often yields compounds with unique photophysical properties, making them valuable as fluorescent probes for receptor-binding assays[1].

G A Ethyl 6-bromo-2-oxo- 2H-chromene-4-carboxylate (Electrophile) C Pd-Catalyzed Suzuki-Miyaura Cross-Coupling A->C Oxidative Addition B Arylboronic Acid (Nucleophile) B->C Transmetalation D 6-Arylcoumarin Derivative C->D Reductive Elimination E Bio-Applications: PR Antagonism & Fluorescent Probes D->E SAR Optimization

Fig 1. Mechanistic pathway and downstream applications of 6-arylcoumarin synthesis.

Experimental Design & Reaction Causality

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on fundamental organometallic principles:

  • Catalyst Selection (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): Standard phosphine-based palladium catalysts are highly effective here. The electron-deficient nature of the bromocoumarin ensures rapid oxidative addition, meaning highly specialized, expensive ligands (like Buchwald ligands) are rarely necessary unless coupling with extremely sterically hindered ortho-substituted boronic acids[2].

  • Solvent System (Toluene/Ethanol/Water, 2:1:1 v/v): A biphasic system is critical. Toluene solubilizes the organic coumarin and the resulting product. Water is required to dissolve the inorganic base. Ethanol acts as a phase-transfer agent, homogenizing the interface between the aqueous and organic layers to facilitate the transmetalation step.

  • Base Selection (K₂CO₃): Potassium carbonate is optimal. It is basic enough to quaternize the arylboronic acid into a reactive boronate complex (a prerequisite for transmetalation) but mild enough to prevent the hydrolysis of the C-4 ethyl ester or the premature opening of the coumarin lactone ring.

  • Degassing: Oxygen is the primary enemy of this reaction. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle and precipitating "palladium black." Strict argon sparging is mandatory.

Quantitative Data: Substituent Effects on Yield

The electronic nature of the arylboronic acid directly impacts the reaction kinetics. Electron-rich boronic acids undergo transmetalation more rapidly than electron-poor variants[2].

Arylboronic Acid (Nucleophile)Electronic NatureTime to CompletionIsolated Yield (%)Purity (LC-MS)
Phenylboronic acidNeutral1.5 h92%>98%
4-Methoxyphenylboronic acidElectron-Donating1.0 h95%>99%
4-Fluorophenylboronic acidElectron-Withdrawing2.5 h86%>97%
2,6-Dimethylphenylboronic acidSterically Hindered6.0 h58%>95%

Table 1: Representative yields for the coupling of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate with various boronic acids using Pd(PPh₃)₄ and K₂CO₃ at 80 °C.

Step-by-Step Protocol

Safety & Handling: Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate and palladium complexes are skin/eye irritants. Perform all steps in a well-ventilated fume hood.

Phase 1: Reagent Preparation & Degassing
  • Charge the Flask: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 mmol, ~297 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: Add a premixed solution of Toluene (10 mL), Ethanol (5 mL), and Deionized Water (5 mL).

  • Degassing (Self-Validation Check): Sparge the mixture with ultra-pure Argon for exactly 15 minutes using a submerged needle. Causality: Failing to remove dissolved oxygen will result in the immediate formation of a black precipitate upon catalyst addition. The solution should remain clear or slightly cloudy (due to the base) but not black.

  • Catalyst Addition: Quickly remove the septum, add Pd(PPh₃)₄ (0.05 mmol, 57 mg, 5 mol%), and reseal. Sparge for an additional 2 minutes.

Phase 2: Reaction Execution
  • Heating: Place the flask in a pre-heated oil bath at 80 °C under a positive pressure of Argon.

  • Monitoring: After 1 hour, sample the organic layer for TLC (Hexanes:Ethyl Acetate, 3:1).

    • Self-Validation: Coumarins are highly fluorescent under 365 nm UV light[1]. The starting material and the 6-aryl product will exhibit distinct Rf values and potentially different emission colors under the UV lamp, confirming conversion.

Phase 3: Workup & Purification
  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate. The C-4 ester ensures the product elutes cleanly without streaking.

Workflow N1 1. Reagent Preparation Weigh Coumarin, Boronic Acid, K2CO3 N2 2. Solvent Addition Add Toluene/EtOH/H2O (2:1:1) N1->N2 N3 3. Degassing (Critical) Argon sparging for 15 mins N2->N3 N4 4. Catalyst Addition & Heating Add Pd(PPh3)4, heat to 80°C N3->N4 N5 5. Aqueous Workup Extract with EtOAc, wash with brine N4->N5 N6 6. Purification & Validation Flash Chromatography & NMR/MS N5->N6

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting & Analytical Insights

  • Issue: High levels of homocoupling (Biaryl formation).

    • Causality: Homocoupling of the boronic acid occurs when oxygen is present in the system, acting as an oxidant for the Pd-catalyzed dimerization.

    • Solution: Increase the rigor of the degassing step (use freeze-pump-thaw if necessary) and ensure the Argon line is leak-free.

  • Issue: Protodeboronation of the Boronic Acid.

    • Causality: Prolonged heating in the presence of water and base can cleave the C-B bond before transmetalation occurs, yielding the unfunctionalized arene.

    • Solution: If using electron-poor boronic acids (which are prone to protodeboronation), lower the reaction temperature to 60 °C or switch to an anhydrous solvent system (e.g., Dioxane/Cs₂CO₃).

  • Issue: Ester Hydrolysis.

    • Causality: The C-4 ethyl ester is susceptible to saponification if the base is too strong or the reaction is heated for too long.

    • Solution: Strictly adhere to K₂CO₃; avoid stronger bases like NaOH or KOH.

References

  • Sakai, H., et al. "6-Arylcoumarins as Novel Nonsteroidal Type Progesterone Antagonists: An Example with Receptor-Binding-Dependent Fluorescence." Journal of Medicinal Chemistry, ACS Publications, 2011.

  • Bozhkov, Y., et al. "Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions." Molecules, MDPI, 2022.

  • Wang, Y., et al. "Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment." Journal of Medicinal Chemistry, NIH/PMC, 2014.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate for Privileged Scaffold Enhancement in Drug Discovery

Abstract The 2-oxo-2H-chromene, or coumarin, scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-oxo-2H-chromene, or coumarin, scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of a highly versatile building block: ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate . The strategic placement of a bromine atom at the C6 position serves as a versatile synthetic handle for modern cross-coupling reactions, while the C4-ester provides a secondary point for modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold to generate diverse chemical libraries for hit-to-lead optimization and the discovery of novel therapeutic agents.

The Core Scaffold: A Platform for Chemical Diversification

The starting material, ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, offers two primary, orthogonal sites for chemical modification. The reactivity of these sites can be selectively addressed to build molecular complexity in a controlled manner.

  • The C6-Bromo Position: As an aryl bromide, this position is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, which are critical for modulating the pharmacological profile of the molecule. The carbon-bromine bond is generally more reactive in such couplings than a carbon-chlorine bond, offering a degree of selectivity in more complex systems.[3]

  • The C4-Ethyl Carboxylate: This ester group can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a key intermediate for the formation of amides, a fundamental linkage in many drug molecules, or can be used to form other esters or bioisosteres.

Scaffold_Overview cluster_scaffold Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate cluster_nodes Key Derivatization Sites scaffold c6_br C6-Bromo Handle c6_br:e->scaffold:w c4_cooet C4-Ester Moiety c4_cooet:e->scaffold:w Suzuki_Coupling General Scheme: Suzuki-Miyaura Coupling cluster_conditions start plus1 + start->plus1 boronic R-B(OH)₂ plus1->boronic conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat product reaction_arrow_start reaction_arrow_end reaction_arrow_start->reaction_arrow_end

Sources

Application

Application Notes: Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate as a Versatile Scaffold in Modern Organic Synthesis

Abstract The coumarin (2H-chromen-2-one) framework is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its extensive pharmacological applications, including antibacterial, anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The coumarin (2H-chromen-2-one) framework is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its extensive pharmacological applications, including antibacterial, anti-inflammatory, and anticancer activities.[1] Within this important class of compounds, ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate emerges as a particularly strategic building block for synthetic and medicinal chemists. Its trifunctional architecture—comprising a reactive C-Br bond, a modifiable ester, and an electrophilic pyrone ring—provides multiple avenues for structural elaboration. This guide details field-proven applications and protocols for leveraging this scaffold in cross-coupling reactions, heterocyclic synthesis, and cycloadditions, aimed at researchers in organic synthesis and drug development.

Introduction to the Core Scaffold

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a synthetic derivative of the coumarin nucleus. The strategic placement of its functional groups makes it an ideal starting material for generating diverse chemical libraries.

  • The C6-Bromo Group: This is the primary handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl substituents. This position is critical for tuning the electronic and photophysical properties of the coumarin core.[2][3]

  • The C4-Carboxylate Group: The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or transformed into hydrazides, which are precursors for numerous heterocyclic systems.[4][5]

  • The C3-C4 Alkene: This bond within the α,β-unsaturated lactone system (the pyrone ring) can act as a dienophile or participate in photochemical cycloadditions, enabling the rapid construction of complex polycyclic architectures.[6][7][8]

The convergence of these functionalities in a single, accessible molecule underpins its value in contemporary organic synthesis.

Key Synthetic Applications & Protocols

The utility of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate can be broadly categorized into three main reaction classes. The following sections provide the scientific rationale and detailed experimental protocols for each.

G cluster_apps Key Synthetic Applications start Ethyl 6-bromo-2-oxo-2H- chromene-4-carboxylate cross_coupling Suzuki-Miyaura Cross-Coupling start->cross_coupling C6-Br Site heterocycle Heterocycle Synthesis (via Hydrazone) start->heterocycle C4-Ester Site cycloaddition [2+2] Photocycloaddition start->cycloaddition C3=C4 Site product1 6-Aryl Coumarin Derivatives cross_coupling->product1 product2 Coumarin-Fused Pyrazoles/Thiazoles heterocycle->product2 product3 Cyclobutane-Fused Coumarins cycloaddition->product3

Figure 1: Synthetic utility workflow for the title compound.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Principle: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron species (boronic acid or ester) with an organic halide using a palladium catalyst.[9][10][11] For ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, this reaction provides a direct and high-yielding route to 6-aryl or 6-heteroaryl coumarin derivatives. This strategy is invaluable for structure-activity relationship (SAR) studies, as it allows for the systematic variation of the substituent at the C6 position to modulate biological activity or photophysical properties.[2][12]

Suzuki_Mechanism cluster_cat Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L_n-Br oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl Ar-Pd(II)L_n-Ar' transmetal->pd_aryl reductive_elim Reductive Elimination pd_aryl->reductive_elim reductive_elim->pd0 product Coumarin-Ar' reductive_elim->product coumarin_br Coumarin-Br coumarin_br->oxidative_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal caption Fig. 2: Catalytic cycle of Suzuki-Miyaura coupling.

Protocol 1: Synthesis of Ethyl 6-(4-methoxyphenyl)-2-oxo-2H-chromene-4-carboxylate

  • Principle: A palladium-catalyzed cross-coupling between the C6-bromo position of the coumarin and 4-methoxyphenylboronic acid.

  • Materials & Reagents:

    • Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 equiv, 313 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)

    • Tricyclohexylphosphine [PCy₃] (0.04 equiv, 11.2 mg, 0.04 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Deionized Water (2 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, 4-methoxyphenylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active species is oxygen-sensitive.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Expected Outcome: A white to off-white solid. Yields typically range from 75-90%.

  • Safety: Palladium compounds are toxic and should be handled in a fume hood. 1,4-Dioxane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE).

EntryArylboronic AcidCatalyst SystemBaseTypical Yield (%)
1Phenylboronic acidPd(OAc)₂ / PCy₃K₂CO₃88
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄91
33-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃82

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions.

Application: Synthesis of Heterocyclic Hybrids via Hydrazone Intermediates

Scientific Principle: The ethyl ester at the C4 position can be readily converted into a carbohydrazide by reaction with hydrazine hydrate.[5] This carbohydrazide is a versatile intermediate that can undergo condensation with various aldehydes or ketones to form N-acylhydrazones.[13][14] These hydrazones are not only biologically active scaffolds in their own right but also serve as precursors for a variety of five-membered heterocycles, such as pyrazoles and thiazoles.[15]

Heterocycle_Synth start Coumarin-COOEt (Starting Material) hydrazide Coumarin-CONHNH₂ (Carbohydrazide) start->hydrazide H₂NNH₂·H₂O Ethanol, Reflux hydrazone Coumarin-CONHN=CHR' (Hydrazone) hydrazide->hydrazone R'CHO AcOH (cat.) thiazole Coumarin-Thiazole Hybrid (Final Product) hydrazone->thiazole Thioglycolic Acid or α-haloketone caption Fig. 3: Pathway to coumarin-thiazole hybrids.

Protocol 2: Two-Step Synthesis of a Coumarin-Hydrazone Derivative

  • Principle: An initial conversion of the C4-ester to a carbohydrazide, followed by an acid-catalyzed condensation with an aromatic aldehyde.

Step A: Synthesis of 6-bromo-2-oxo-2H-chromene-4-carbohydrazide

  • Materials & Reagents:

    • Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 equiv, 3.13 g, 10 mmol)

    • Hydrazine hydrate (80% solution, 5.0 equiv, 3.1 mL, 50 mmol)

    • Absolute Ethanol (50 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the starting ester in absolute ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours. A precipitate will form as the reaction proceeds.

    • Monitor the reaction by TLC.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (10 mL).

    • Dry the product under vacuum. The product is often pure enough for the next step without further purification.

  • Expected Outcome: A white or pale yellow solid. Yields are typically >90%.

Step B: Synthesis of N'-(4-chlorobenzylidene)-6-bromo-2-oxo-2H-chromene-4-carbohydrazide

  • Materials & Reagents:

    • 6-bromo-2-oxo-2H-chromene-4-carbohydrazide (from Step A, 1.0 equiv, 299 mg, 1.0 mmol)

    • 4-Chlorobenzaldehyde (1.05 equiv, 148 mg, 1.05 mmol)

    • Absolute Ethanol (15 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Suspend the carbohydrazide in absolute ethanol in a round-bottom flask.

    • Add 4-chlorobenzaldehyde and the catalytic amount of glacial acetic acid. The acid protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack by the hydrazide.

    • Heat the mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Expected Outcome: A crystalline solid. Yields are typically high (>85%).

Application: [2+2] Photocycloaddition

Scientific Principle: Photochemical [2+2] cycloadditions are powerful reactions for constructing four-membered rings.[8] The C3-C4 double bond of the coumarin core can be excited by visible light in the presence of a photosensitizer (or sometimes directly) to a triplet state.[6][16] This excited state can then react with an alkene in a stepwise radical mechanism to form a cyclobutane ring fused to the coumarin scaffold. This reaction provides rapid access to complex, strained polycyclic systems that are difficult to synthesize by other means.[6][7]

Protocol 3: Visible Light-Induced [2+2] Cycloaddition with Styrene

  • Principle: A photosensitized [2+2] cycloaddition between the coumarin C3-C4 double bond and styrene to form a cyclobutane-fused coumarin.

  • Materials & Reagents:

    • Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 equiv, 157 mg, 0.5 mmol)

    • Styrene (5.0 equiv, 288 µL, 2.5 mmol)

    • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1 mol%, 3.3 mg, 0.005 mmol)

    • Anhydrous Acetonitrile (5 mL)

  • Procedure:

    • In a Schlenk tube, combine the coumarin substrate and the photosensitizer.

    • Evacuate and backfill with an inert gas (Argon).

    • Add anhydrous, degassed acetonitrile and then styrene via syringe.

    • Stir the solution at room temperature approximately 5-10 cm away from a blue LED lamp (e.g., 25W, 450 nm) for 24 hours. The reaction vessel should be cooled with a fan to maintain room temperature.

    • The photosensitizer absorbs the visible light and transfers energy to the coumarin, promoting it to the reactive excited state.

  • Work-up & Purification:

    • Remove the solvent under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the cycloadduct.

  • Expected Outcome: A white solid. Yields can vary but are often in the 60-80% range. The reaction typically produces a mixture of diastereomers that may be separable by chromatography.

  • Safety: High-intensity light sources can damage eyes; use appropriate shielding. Handle organic solvents and reagents in a fume hood.

Conclusion

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a high-value, versatile building block in organic synthesis. The protocols and applications outlined in this guide demonstrate its utility in creating molecular diversity through three distinct and powerful chemical transformations: palladium-catalyzed cross-coupling, derivatization for heterocyclic synthesis, and photochemical cycloaddition. By providing reliable, step-by-step procedures, we aim to empower researchers to fully exploit the synthetic potential of this scaffold in the development of novel materials and therapeutic agents.

References

  • J-Stage. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • Taylor & Francis Online. (2014, August 8). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications. Retrieved from [Link]

  • Chemical Society of Japan. (n.d.). Solvent-Free Coumarin Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, December 8). Photochemical, Catalyst-Free [2+2] Cycloaddition of Coumarin-3-carboxylates with Alkenes. Retrieved from [Link]

  • Zenodo. (2004, May 11). Behaviour of o-hydroxyacetophenones towards action of POCI3/DMF (Vilsmeier reagent) in. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible light‐induced [2+2] cycloaddition reaction of coumarins with alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2012, August 10). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions. Retrieved from [Link]

  • PubMed. (2025, October 3). Visible-Light-Driven [2+2] Cycloaddition of Coumarins with Diverse Olefins Using a 4CzIPN Photosensitizer: Application to the Total Synthesis of (±)-Lindleyanin. Retrieved from [Link]

  • Technical Institute of Physics and Chemistry. (2015, November 30). Visible-Light-Driven Intermolecular [2+2] Cycloadditions between Coumarin-3-Carboxylates and Acrylamide Analogs. Retrieved from [Link]

  • PubMed. (2011, January 13). Synthesis and biological evaluation of (6- and 7-phenyl) coumarin derivatives as selective nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1. Retrieved from [Link]

  • Chemical Methodologies. (2022, November 15). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

  • MDPI. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank. Retrieved from [Link]

  • MDPI. (2020, January 16). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Retrieved from [Link]

  • MDPI. (2024, September 16). A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. Molecules. Retrieved from [Link]

  • PMC. (2024, February 19). Syntheses, reactivity, and biological applications of coumarins. Retrieved from [Link]

  • LOCKSS. (2013, May 27). RECENT APPLICATION OF 4-HYDROXYCOUMARIN IN MULTI- COMPONENT REACTIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, July 8). Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies. New Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical investigation of the substituent effects on the electronic and optical properties of 6-substituted coumarin derivatives. Retrieved from [Link]

  • ACS Publications. (2021, October 11). Tailoring C-6-Substituted Coumarin Scaffolds for Novel Photophysical Properties and Stimuli-Responsive Chromism. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Retrieved from [Link]

  • De Gruyter. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Retrieved from [Link]

  • The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. Retrieved from [Link]

  • International Journal of Research and Review. (2022, December 15). Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. Retrieved from [Link]

  • MDPI. (2023, October 13). Coumarin N-Acylhydrazone Derivatives: Green Synthesis and Antioxidant Potential—Experimental and Theoretical Study. Molecules. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, September 2). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 4). Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Preparation of Bioactive Coumarins from Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

Introduction and Rationale The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including anticoagulant, antiproliferative, antio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including anticoagulant, antiproliferative, antioxidant, and anti-HIV properties [1]. Among the myriad of coumarin derivatives, ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2) stands out as a highly versatile, orthogonally reactive building block.

From a synthetic and drug development perspective, this specific molecule provides two distinct handles for late-stage functionalization:

  • The C-6 Bromine Atom: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing the introduction of diverse aryl or alkynyl groups to modulate lipophilicity and target binding [1].

  • The C-4 Ethyl Ester: Serves as a straightforward site for saponification and subsequent amidation, enabling the synthesis of water-soluble or target-specific amide derivatives[2].

This application note details the mechanistic rationale, optimized solvent-free synthesis, and downstream derivatization protocols for generating bioactive coumarin libraries from this core scaffold.

Mechanistic Insights: Synthesis of the Core Scaffold

The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate can be achieved via a highly efficient, one-pot multicomponent reaction utilizing a Wittig-type ylide intermediate[2][3].

Causality Behind the Reaction Design: The reaction begins with the nucleophilic attack of triphenylphosphine (TPP) on diethyl acetylenedicarboxylate (DEAD), generating a highly reactive 1:1 zwitterionic intermediate. When 4-bromophenol is introduced, it protonates this intermediate, forming a vinyltriphenylphosphonium salt and a phenoxide counter-ion. The phenoxide subsequently undergoes an aromatic electrophilic substitution (conjugate addition) with the phosphonium salt.

To drive the final intramolecular cyclization, a mild base catalyst—such as dipotassium hydrogen phosphate ( K2​HPO4​ ) powder or silica gel—is employed under solvent-free conditions . The absence of solvent is a critical experimental choice: it maximizes the local concentration of the intermediates, entropically favoring the intramolecular Wittig-like ring closure over intermolecular side reactions, and drives the elimination of triphenylphosphine oxide (TPPO) to yield the coumarin core [2][3]. Alternatively, tandem Heck-lactonization from o-iodophenols and enoates can be utilized, though it requires palladium catalysis [1].

Mechanism A Triphenylphosphine (TPP) + Diethyl acetylenedicarboxylate B 1:1 Zwitterionic Intermediate A->B Nucleophilic attack C Protonation by 4-Bromophenol B->C Acid-base reaction D Vinyltriphenylphosphonium Salt C->D Phenoxide addition E Intramolecular Cyclization (K2HPO4 or Silica Gel) D->E Wittig-type cyclization F Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate E->F Elimination of TPPO

Caption: Mechanistic pathway for the solvent-free multicomponent synthesis of the coumarin core.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

This protocol is a self-validating system: the transition from a liquid/paste mixture to a solid mass indicates the formation of the phosphonium salt, while TLC monitoring ensures complete cyclization.

Reagents: 4-Bromophenol (1.0 mmol), Diethyl acetylenedicarboxylate (1.0 mmol), Triphenylphosphine (1.0 mmol), Anhydrous K2​HPO4​ powder (1.5 g). Procedure:

  • Ylide Generation: In a mortar, thoroughly grind 4-bromophenol and triphenylphosphine. Slowly add diethyl acetylenedicarboxylate dropwise while grinding. The mixture will initially form a paste and then solidify, indicating the quantitative formation of the stable phosphorus ylide intermediate.

  • Catalytic Cyclization: Add 1.5 g of dry K2​HPO4​ powder to the solid ylide. Transfer the mixture to a reaction vial and stir/grind at room temperature for 15–20 minutes.

  • Validation (In-Process Control): Monitor the reaction via TLC (Ethyl Acetate:Petroleum Ether, 1:10). The disappearance of the ylide spot and the appearance of a new blue-fluorescent spot under UV (365 nm) confirms cyclization [2].

  • Purification: Load the crude solid directly onto a short silica gel column (10 g). Elute with Ethyl Acetate:Petroleum Ether (1:10). Evaporate the solvent under reduced pressure to obtain the product as white crystals.

  • QC Check: Confirm the structure via 1H NMR (look for the characteristic coumarin C-3 vinylic proton singlet around δ 6.8–7.0 ppm) and ESI-MS ([M+H] + expected at m/z ~297/299 due to bromine isotopes).

Protocol 2: Derivatization at C-6 via Suzuki-Miyaura Cross-Coupling

Procedure:

  • Dissolve ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 eq) and an arylboronic acid (1.2 eq) in a degassed mixture of Toluene/Ethanol (4:1).

  • Add aqueous Na2​CO3​ (2.0 M, 2.0 eq) and Pd(PPh3​)4​ (0.05 eq) under an argon atmosphere.

  • Reflux at 90°C for 4–6 hours. Monitor by TLC until the starting bromide is consumed.

  • Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography to yield the 6-aryl coumarin derivative (typically evaluated for antiproliferative activity).

Protocol 3: Derivatization at C-4 via Saponification and Amidation

Procedure:

  • Saponification: Suspend the coumarin ester (1.0 eq) in THF/Water (3:1). Add LiOH· H2​O (1.5 eq) and stir at 0°C for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the 4-carboxylic acid. Filter and dry.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to activate the acid.

  • Add the desired primary or secondary amine (1.1 eq) and stir at room temperature for 12 hours.

  • Dilute with water, extract with dichloromethane, wash with brine, dry, and concentrate. Purify via chromatography to yield the C-4 amide derivative (often evaluated for antiviral/anti-HIV activity).

Derivatization Core Ethyl 6-bromo-2-oxo-2H- chromene-4-carboxylate C6 C-6 Bromine Handle Core->C6 C4 C-4 Ester Handle Core->C4 Suzuki Suzuki-Miyaura Coupling (Arylboronic acids) C6->Suzuki Pd Catalyst Saponification Saponification & Amidation (Amines) C4->Saponification LiOH, then EDC/HOBt Bio1 Antiproliferative / Anticancer Derivatives Suzuki->Bio1 Bio2 Antiviral / Anti-HIV Derivatives Saponification->Bio2

Caption: Orthogonal derivatization strategy for ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for Coumarin Core Synthesis Data synthesized from solvent-free ylide cyclization methodologies [2][3].

Catalyst SystemConditionTimeYield (%)Advantages
Silica Gel (10 g)Solvent-free, 80°C45 min65 - 70%Easy separation, environmentally benign.
K2​HPO4​ Powder (1.5 g)Solvent-free, Room Temp15 min72 - 78%Mild room-temperature conditions, rapid reaction, high purity.
Palladium ( Pd(OAc)2​ )Aqueous, 80°C (Heck Route)40 hours56 - 85%Allows for complex enoate utilization, though requires expensive Pd [1].

Table 2: Bioactivity Profiles of Typical C-4/C-6 Derivatives

Derivatization SiteModification TypeTarget / IndicationPrimary Mechanism of Action
C-6 Arylation (e.g., 4-methoxyphenyl)Anticancer / AntiproliferativeKinase inhibition / Tubulin polymerization disruption.
C-4 Amidation (e.g., piperazine derivatives)Antiviral / Anti-HIVNon-nucleoside reverse transcriptase inhibition (NNRTI).
C-4 & C-6 Dual functionalizationAnticoagulantVitamin K epoxide reductase (VKOR) antagonism.

References

  • Fernandes, T. A., Vaz, B. G., Eberlin, M. N., da Silva, A. J. M., & Costa, P. R. R. (2010). Palladium-Catalyzed Tandem Heck-Lactonization from o-Iodophenols and Enoates: Synthesis of Coumarins and the Study of the Mechanism by Electrospray Ionization Mass Spectrometry. The Journal of Organic Chemistry, 75(21), 7085–7091. [Link]

  • Ramazani, A., Yousefi, L., Souldozi, A., & Noshiranzadeh, N. (2007). Dipotassium hydrogen phosphate powder catalyzed conversion of dimethyl-2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate to methyl-6-bromo-2-oxo-2H-chromene-4-carboxylate. Asian Journal of Chemistry, 19(2), 1595-1596. [Link]

  • Ramazani, A., & Souldozi, A. (2004). Silica Gel Catalyzed Conversion of Dimethyl 2-(5-Bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate to Methyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate in Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(12), 2663-2666. [Link]

Application

Application Notes &amp; Protocols: Catalytic Functionalization of Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

Introduction: The Versatility of the Coumarin Scaffold Coumarins (2H-chromen-2-ones) represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate scaffold is a particularly valuable synthetic intermediate. The electron-withdrawing ester at the C4-position modulates the electronic properties of the ring, while the bromine atom at the C6-position serves as a versatile synthetic handle for introducing molecular diversity. This guide provides detailed protocols for the catalytic functionalization of this key intermediate, with a primary focus on palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery.[4]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent at the C6-position of the coumarin ring is ideally suited for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the modular assembly of complex molecular architectures from simple precursors.[4][5] We will detail three cornerstone reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[6][7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of a vast array of boronic acids and their derivatives.[7] For ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, this reaction provides a direct route to a library of 6-aryl and 6-heteroaryl coumarins, allowing for systematic exploration of structure-activity relationships (SAR).

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the coumarin substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-Br pd_intermediate L₂Pd(II)(Ar¹)(Br) oxidative_add->pd_intermediate dummy1 transmetalation Transmetalation pd_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim Ar¹-Ar² reductive_elim->pd0 dummy1->transmetalation Ar²-B(OR)₂ (Base) dummy2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

Procedure:

  • To a dry reaction flask, add ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-coumarin derivative.

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3-5)K₂CO₃Toluene/H₂O90-1008-1675-95
Pd(dppf)Cl₂ (2-3)K₃PO₄1,4-Dioxane10012-2480-98
Pd₂(dba)₃/SPhos (1-2)Cs₂CO₃2-MeTHF806-1285-99
Heck Reaction: Introducing Alkenyl Moieties

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene.[9][10][11] This reaction is an excellent method for installing vinyl groups at the C6-position of the coumarin scaffold, providing access to stilbene-like structures and intermediates for further transformations like metathesis or cyclization reactions.

The Heck reaction follows a distinct Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the insertion of Pd(0) into the C-Br bond.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Aryl bond. This typically occurs in a syn fashion.

  • β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step determines the regioselectivity and stereoselectivity (typically trans) of the product.[10]

  • Base-mediated Regeneration: A base (typically an amine like triethylamine) is required to neutralize the generated HBr and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate L₂Pd(II)(Ar)(Br) pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_alkene Alkene Complex pd_intermediate->pd_alkene Alkene Coordination insertion_product Insertion Product pd_alkene->insertion_product Migratory Insertion pd_hydride HPd(II)(Br)L₂ insertion_product->pd_hydride β-Hydride Elimination (Product Out) pd_hydride->pd0 Base-mediated Regeneration

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Materials:

  • Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (if needed, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • Combine ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, the base, the palladium catalyst, and any phosphine ligand in a reaction vessel.

  • Flush the vessel with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Heat the mixture to the required temperature (often >100 °C for aryl bromides) with stirring.[12]

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via column chromatography to isolate the 6-alkenyl-coumarin product.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100-12012-24
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃NMP120-14010-18
PdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile80-10016-24
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[13][14] It uniquely employs a dual catalytic system, with palladium as the primary catalyst and a copper(I) salt as a co-catalyst.[15][16] This reaction is invaluable for synthesizing 6-alkynyl coumarins, which are important building blocks for creating extended π-conjugated systems, accessing heterocycles via cyclization, or serving as handles for bioorthogonal "click" chemistry.

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: This cycle is analogous to those previously described, involving oxidative addition of the aryl bromide to Pd(0) to form a Pd(II) complex.

  • Copper Cycle: The amine base deprotonates the terminal alkyne.[17] The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. This copper acetylide is more reactive than the terminal alkyne itself.

The key step is the transmetalation of the acetylide group from the copper(I) species to the Pd(II) center. Subsequent reductive elimination yields the alkynylated coumarin product and regenerates the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate L₂Pd(II)(Ar)(Br) pd0->pd_intermediate Ar-Br pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_alkynyl->pd0 Ar-C≡CR alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd_intermediate Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Materials:

  • Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-5 mol%)

  • Base (e.g., Et₃N, Diisopropylamine) (2.0-5.0 equiv)

  • Solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry, Schlenk flask, add ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, the palladium catalyst, and the copper(I) iodide.

  • Thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., Argon) several times. Maintaining a strictly anaerobic environment is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[17]

  • Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (typically 25-60 °C). The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
PdCl₂(PPh₃)₂ (2)CuI (3)Et₃NTHF25-502-8
Pd(PPh₃)₄ (2)CuI (2)i-Pr₂NHToluene604-12
Pd(OAc)₂/XPhos (1)CuI (2)Cs₂CO₃Dioxane806-16

References

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022). MDPI. Available at: [Link]

  • Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C–H Bond Activation. (2015). ACS Publications. Available at: [Link]

  • Synthetic Approach to Coumarin Derivatives Through C-H Activation. (n.d.). ethesis. Available at: [Link]

  • Syntheses, reactivity, and biological applications of coumarins. (2024). PMC. Available at: [Link]

  • Asymmetric organocatalyzed synthesis of coumarin derivatives. (2021). Beilstein Journals. Available at: [Link]

  • Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. (2022). MDPI. Available at: [Link]

  • Coumarins | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015). Books Gateway. Available at: [Link]

  • Synthesis of Functionalized Coumarins. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications. (2025). ACS Omega. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. Available at: [Link]

  • Heck reaction. (n.d.). Wikipedia. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. Available at: [Link]

  • Palladium-Catalysed C–C Coupling: Then and Now. (n.d.). Semantic Scholar. Available at: [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). sciencedirect.com. Available at: [Link]

  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2022). intechopen.com. Available at: [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2025). ACS Omega. Available at: [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). Semantic Scholar. Available at: [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. Available at: [Link]

  • Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (n.d.). chemistry-europe.onlinelibrary.wiley.com. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. Available at: [Link]

  • (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of 4-Arylcoumarins. (2018). MDPI. Available at: [Link]

  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026). molbank. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Available at: [Link]

  • catalyzed C–H activation and annulation cascade for the construction of highly coumarin. (2023). ORGANIC CHEMISTRY. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification Workflows for Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Welcome to the Technical Support Center for the isolation and purification of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2). This guide is engineered for researchers, analytical scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2). This guide is engineered for researchers, analytical scientists, and drug development professionals.

The synthesis of this coumarin derivative typically relies on the Pechmann condensation of 4-bromophenol with diethyl oxalacetate under acidic conditions ()[1]. While the synthetic route is highly scalable, the resulting crude matrix is notoriously complex. This guide provides field-proven, self-validating methodologies to systematically eliminate phenolic impurities, regioisomers, and oligomeric byproducts to achieve >99% purity.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My crude product contains persistent amounts of unreacted 4-bromophenol. How do I selectively remove it without degrading the coumarin lactone?

  • Causality: 4-bromophenol has a pKa of ~9.3. To partition it into an aqueous waste phase, the pH must be raised above 10. However, the 2-oxo-2H-chromene (coumarin) core is a lactone that is highly susceptible to base-catalyzed ring-opening (saponification) or ester hydrolysis if exposed to strong bases like NaOH ()[2].

  • Solution: Utilize a mild 10% Sodium Carbonate ( Na2​CO3​ ) wash (pH ~10.5) during liquid-liquid extraction. This provides the precise alkalinity needed to deprotonate the phenol into a water-soluble sodium phenolate without providing the aggressive hydroxide concentration that causes lactone degradation.

Q2: I am observing a "smear" of co-eluting impurities on my TLC plate during column chromatography. How do I resolve this?

  • Causality: The Pechmann condensation frequently generates high-molecular-weight oligomeric byproducts due to the self-condensation of the β -ketoester precursor under acidic conditions ()[3]. These oligomers possess multiple hydrogen-bonding sites, causing them to streak across silica gel.

  • Solution: Implement a step-gradient Flash Column Chromatography (FCC) method. Start with a non-polar system to elute non-polar impurities, then step to a moderate polarity system to elute the target compound, leaving the polar oligomers firmly bound to the baseline of the silica.

Q3: My isolated solid is amorphous and fails elemental analysis due to trapped solvent. How can I induce high-quality crystallization?

  • Causality: Rapid precipitation (e.g., crashing the product out of a single solvent by sudden cooling) forces the crystal lattice to assemble too quickly, trapping solvent molecules (inclusion complexes) and ambient impurities within the matrix.

  • Solution: Utilize a binary solvent system (Ethanol/Water) for recrystallization. Ethanol acts as the solubilizing solvent, while water acts as the anti-solvent. Slow cooling allows for thermodynamic control, yielding highly ordered, solvent-free crystalline lattices.

Part 2: Self-Validating Experimental Protocols

Protocol A: Mild Acid-Base Liquid-Liquid Extraction (Phenol Removal)
  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel.

  • Alkaline Wash: Add 50 mL of cold 10% aqueous Na2​CO3​ . Invert gently 5-6 times, venting frequently to release CO2​ gas.

  • Separation: Allow the phases to separate. Drain the lower aqueous layer (containing the sodium phenolate salt). Repeat the wash step two more times.

  • Brine Wash & Drying: Wash the organic layer with 50 mL of saturated NaCl (brine). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the concentrated organic layer on a TLC plate alongside a pure 4-bromophenol standard. Visualize under UV (254 nm). The complete absence of a spot at the phenol's Rf​ confirms successful extraction.

Protocol B: Step-Gradient Flash Column Chromatography
  • Column Preparation: Pack a glass column with 200 g of silica gel (230-400 mesh) using a 9:1 Hexane:EtOAc solvent mixture.

  • Loading: Dry-load the concentrated organic extract onto 15 g of silica gel and apply it evenly to the top of the column bed.

  • Elution (Step 1): Elute with 500 mL of 9:1 Hexane:EtOAc to remove non-polar impurities and unreacted diethyl oxalacetate.

  • Elution (Step 2): Switch the mobile phase to 7:3 Hexane:EtOAc. Collect 20 mL fractions.

  • Self-Validation Step: Analyze fractions via TLC. Pool only the fractions that exhibit a single, crisp spot at Rf​≈0.45 . Discard any fractions showing baseline streaking (oligomers). Concentrate the pooled fractions in vacuo.

Protocol C: Binary Solvent Recrystallization
  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling absolute ethanol (approx. 3-4 mL/g).

  • Anti-Solvent Addition: While maintaining a gentle boil, add distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Thermodynamic Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.

  • Filtration: Filter the resulting white/off-white needle-like crystals through a Büchner funnel. Wash with ice-cold 1:1 Ethanol:Water. Dry under high vacuum at 45 °C for 12 hours.

  • Self-Validation Step: Determine the melting point of the dried crystals. Pure ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate will exhibit a sharp melting point range ( ΔT≤1.5∘C ). A depressed or broad melting point indicates residual solvent or impurities.

Part 3: Quantitative Recovery and Purity Metrics

Purification StageTarget Impurity RemovedExpected PurityYield RecoveryValidation Metric
Liquid-Liquid Extraction Unreacted 4-bromophenol> 80%95%TLC (Absence of phenol spot)
Flash Chromatography Oligomers & Regioisomers> 95%85%TLC (Single spot, Rf​≈0.45 )
Recrystallization Trace organics & trapped solvent> 99%75 - 80%Sharp Melting Point ( ΔT≤1.5∘C )

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Coumarin, Phenol, Oligomers) LLE Liquid-Liquid Extraction (EtOAc / 10% Na2CO3) Crude->LLE Dissolve & Wash Aqueous Aqueous Waste (Phenolate Salts) LLE->Aqueous Phase Separation Organic Organic Phase (Coumarin + Neutral Impurities) LLE->Organic Phase Separation FCC Flash Chromatography (Hexane:EtOAc Gradient) Organic->FCC Concentrate & Load Oligomers Oligomeric Waste (Retained on Silica) FCC->Oligomers High Polarity Elution Fractions Pooled Fractions (>95% Purity) FCC->Fractions Target Elution Cryst Recrystallization (EtOH / H2O) Fractions->Cryst Solvent Exchange Pure Pure Ethyl 6-bromo-2-oxo- 2H-chromene-4-carboxylate (>99% Purity) Cryst->Pure Filtration & Drying

Figure 1: Sequential purification workflow for ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate.

References

  • Title: An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts Source: RSC Advances (via PubMed Central) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Welcome to the Advanced Crystallization Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the isolation of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the isolation of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate . Due to the rigid planar nature of the coumarin core, the polarizability of the bromine atom, and the flexibility of the ethyl ester group, this compound presents unique thermodynamic challenges during crystallization.

Below, you will find our mechanistic troubleshooting FAQs, quantitative optimization matrices, and a self-validating protocol designed to bypass common failure modes.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crystallization keeps "oiling out" instead of forming a suspension of solid crystals. Why does this happen, and how do I fix it?

The Mechanism: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the spinodal decomposition curve before it can traverse the metastable zone for solid nucleation[1]. Instead of forming a solid, the initial single liquid phase demixes into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[1][2]. For ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, the moderate flexibility of the ester group combined with high localized supersaturation (e.g., rapid cooling or fast anti-solvent addition) kinetically hinders crystal lattice integration, forcing the system into this metastable liquid state[2].

The Solution: You must shift the system from kinetic to thermodynamic control.

  • Map the Miscibility Gap: Avoid solvent/anti-solvent ratios that inherently possess a stable LLPS region in their phase diagram[2].

  • Control Supersaturation: Reduce your cooling rate (e.g., 0.1 °C/min) or anti-solvent dosing rate.

  • Seed Early: Introduce pure seed crystals within the metastable zone, well before the cloud point (the onset of LLPS) is reached. Seeding provides an immediate surface for integration, bypassing the need for primary nucleation and actively depleting supersaturation before LLPS can occur[2].

Q2: When the compound eventually solidifies from the "oil" phase, the purity is actually lower than my crude starting material. Why?

The Mechanism: During LLPS, impurities preferentially partition into the solute-rich oil droplets due to favorable thermodynamic interactions[3]. Because the molecules within these droplets are highly mobile and randomly arranged, they lack the strict geometric requirements of a rigid crystal lattice[2]. When these droplets eventually undergo spontaneous solidification, the concentrated impurities become permanently entrapped within the resulting amorphous or gummy matrix[2]. You are effectively bypassing the inherent impurity-rejection mechanism of slow crystal growth.

Q3: I am successfully avoiding oiling out, but I am getting fine, needle-like crystals that completely clog my filter. How can I improve the crystal habit?

The Mechanism: Coumarin derivatives strongly favor rapid 1-dimensional (1D) growth along the π−π stacking axis of the planar 2-oxo-2H-chromene ring[4]. In non-polar solvents (like toluene or heptane), there is no solvent competition for the polar faces of the molecule, allowing the π -stacking faces to grow uncontrollably into fragile needles.

The Solution: Disrupt the π−π stacking kinetics by switching to a moderately polar, hydrogen-bonding solvent mixture (e.g., Ethyl Acetate/Heptane or Ethanol/Water). The polar solvent molecules will temporarily coordinate with the C4-ester and C2-carbonyl groups, sterically hindering the fast-growing faces. This promotes 3-dimensional (3D) growth, yielding blockier, highly filterable prisms.

Q4: The melting point of my batches fluctuates between 135°C and 142°C, even when HPLC purity is >99.5%. Is this compound polymorphic?

The Mechanism: Yes. Rigid planar molecules like coumarins are highly prone to extensive polymorphism under ambient conditions; the parent coumarin molecule itself is known to have at least five distinct polymorphs driven by weak intermolecular interactions and many-body dispersion effects[5][6]. The variations in your melting point indicate the concomitant crystallization of kinetic and thermodynamic polymorphs.

The Solution: To isolate a single, stable thermodynamic polymorph, implement a prolonged slurry maturation (Ostwald ripening) step. Hold the suspension isothermally at an elevated temperature (e.g., 40°C) for 12–24 hours before the final cooling ramp. This allows the more soluble, metastable kinetic polymorphs to dissolve and recrystallize onto the lattice of the stable thermodynamic form[7].

Part 2: Quantitative Optimization Matrix

The following table summarizes the causal relationship between solvent selection, process parameters, and the resulting physical properties of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate.

Solvent System (v/v)Cooling Rate (°C/min)Seeding StrategyLLPS (Oiling Out) RiskDominant Crystal HabitFiltration Time (100g scale)Yield (%)
Toluene (100%)1.0UnseededHighFine Needles> 120 mins75%
Toluene / Heptane (1:1)0.5UnseededVery HighAmorphous GumN/A (Clogged)N/A
EtOAc / Heptane (1:2) 0.1 1 wt% @ 45°C Low Blocky Prisms < 5 mins 88%
EtOH / Water (4:1)0.22 wt% @ 50°CModerateThick Plates15 mins82%

Part 3: Self-Validating Experimental Protocol

To guarantee the avoidance of LLPS and ensure the targeted 3D crystal habit, utilize the following Seeded Anti-Solvent Crystallization Protocol using the optimized EtOAc/Heptane system. Every critical phase contains a self-validation checkpoint to ensure the system remains under thermodynamic control.

Step 1: Complete Dissolution

  • Suspend 100 g of crude ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate in 400 mL of Ethyl Acetate (EtOAc).

  • Heat to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Self-Validation Checkpoint: The solution must be optically clear. Any persistent turbidity indicates insoluble impurities. Perform a hot polish filtration if necessary.

Step 2: Metastable Zone Entry

  • Cool the solution to 45°C.

  • Begin dosing Heptane (anti-solvent) at a rate of 2 mL/min until exactly 150 mL has been added.

  • Self-Validation Checkpoint: The solution must remain perfectly clear. If the solution turns milky or iridescent at this stage, you have crossed the spinodal curve into LLPS[1]. Corrective action: Reheat to 65°C to redissolve the oil, then cool back to 45°C.

Step 3: Seeding and Isothermal Aging

  • Add 1.0 g (1 wt%) of high-purity, pre-milled seed crystals.

  • Maintain the temperature strictly at 45°C for 2 hours.

  • Self-Validation Checkpoint: Observe the reactor. The seeds must not dissolve (which would indicate sub-saturation) and the solution must not immediately crash out into a thick paste (which indicates excessive supersaturation). The seeds should remain visible as discrete, circulating particles, slowly growing in size.

Step 4: Controlled Supersaturation Depletion

  • Resume dosing Heptane at a highly controlled rate of 1 mL/min until an additional 650 mL is added (Total Heptane = 800 mL).

  • Cool the resulting suspension from 45°C to 5°C at a linear rate of 0.1 °C/min.

Step 5: Isolation

  • Filter the suspension via a sintered glass funnel. Wash the cake with 100 mL of cold Heptane.

  • Self-Validation Checkpoint: The mother liquor passing through the filter should be completely transparent. A cloudy mother liquor indicates the presence of un-crystallized nano-droplets (LLPS) or secondary nucleation of fines.

Part 4: Crystallization Pathway Visualization

The following diagram maps the thermodynamic and kinetic pathways of coumarin crystallization, illustrating the critical divergence between successful crystal growth and catastrophic oiling out.

LLPS_Prevention Sol Unsaturated Solution (Ethyl 6-bromo-2-oxo-2H- chromene-4-carboxylate) Super Supersaturation Generation (Cooling / Anti-solvent) Sol->Super LLPS Liquid-Liquid Phase Separation (Miscibility Gap Crossed) Super->LLPS High Rate / Kinetic Control Meta Metastable Zone (Controlled Driving Force) Super->Meta Low Rate / Thermodynamic Control Amorph Impurity Entrapment & Gummy Solidification LLPS->Amorph Spontaneous Demixing Seed Seed Crystal Addition (Surface Integration) Meta->Seed Isothermal Hold Cryst High-Purity 3D Crystals (Target Habit) Seed->Cryst Secondary Nucleation

Caption: Thermodynamic vs. Kinetic pathways in coumarin crystallization, highlighting LLPS avoidance.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Welcome to the Application Scientist Support Portal. The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate—a critical halogenated coumarin scaffold used in drug discovery—is typically achieved via the Pechmann c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate—a critical halogenated coumarin scaffold used in drug discovery—is typically achieved via the Pechmann condensation of 4-bromophenol and diethyl oxalacetate[1].

While this route is well-established, the electron-withdrawing nature of the para-bromine atom and the chemical lability of the C4-ester group make this reaction highly susceptible to side-product formation[2]. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Side Product Branching

Understanding the causality of side-product formation is the first step in troubleshooting. The diagram below illustrates the critical branching points where the target molecule degrades or deviates during synthesis.

SynthesisPathway SM 4-Bromophenol + Diethyl Oxalacetate Int Pechmann Condensation Intermediate SM->Int Acid Catalyst (e.g., H2SO4, Sc(OTf)3) Target Ethyl 6-bromo-2-oxo-2H- chromene-4-carboxylate (Target Product) Int->Target Cyclization (-H2O, -EtOH) SP1 6-Bromo-2-oxo-2H- chromene-4-carboxylic acid (Hydrolysis) Target->SP1 Trace H2O / Heat (Ester Hydrolysis) SP3 Transesterification Products (e.g., Methyl ester) Target->SP3 Nucleophilic Solvents (e.g., MeOH) SP2 6-Bromocoumarin (Decarboxylation) SP1->SP2 High Temp (>80°C) (-CO2)

Reaction pathways for ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate synthesis.

Troubleshooting Guide & FAQs

Q1: My crude NMR shows a massive peak for 6-bromo-2-oxo-2H-chromene-4-carboxylic acid. How do I prevent this hydrolysis? Causality: The C4-ethyl ester of the coumarin ring is highly susceptible to acid-catalyzed hydrolysis. If you are using concentrated sulfuric acid ( H2​SO4​ ) or hygroscopic Lewis acids that have absorbed atmospheric moisture, trace water will cleave the ester during the cyclization phase. Actionable Solution: Switch to a water-tolerant Lewis acid such as[2] or utilize solvent-free conditions with a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB)[3]. Ensure all glassware is oven-dried and reagents are stored over molecular sieves.

Q2: I am detecting 6-bromocoumarin (mass ~225 m/z) in my GC-MS. Where is this coming from? Causality: This indicates a classic decarboxylation side reaction. The 4-carboxylate group acts as a β -keto ester equivalent within the coumarin system. Once hydrolyzed to the carboxylic acid (as detailed in Q1), exposure to high thermal energy drives rapid loss of CO2​ [4]. Actionable Solution: Strictly control the internal reaction temperature. Do not exceed 60–70°C. If the reaction is sluggish, do not increase the heat; instead, increase the electrophilicity of the catalyst or employ microwave-assisted synthesis for rapid cyclization without thermal degradation[1].

Q3: The reaction stalls with unreacted 4-bromophenol remaining. Should I increase the reaction time? Causality: Prolonging the reaction time often exacerbates ester hydrolysis and polymerization rather than improving yield. The bromine atom at the para position (relative to the phenol -OH) exerts a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the ortho carbon required for the initial attack on diethyl oxalacetate. Actionable Solution: Shift the equilibrium by continuously removing the ethanol and water byproducts. Under solvent-free conditions, applying a gentle vacuum can drive the condensation forward[4].

Q4: Why am I seeing methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate in my final isolated product? Causality: This is a transesterification artifact. If you use methanol as a reaction solvent, or if you quench/recrystallize the crude mixture in methanol while residual acid catalyst is still present, the ethyl ester will rapidly convert to the methyl ester[4]. Actionable Solution: Completely avoid methanol in your workflow. Use absolute ethanol for any necessary recrystallization, or perform the reaction under solvent-free conditions and wash the crude product with cold water to remove the catalyst prior to purification.

Quantitative Data: Catalyst & Condition Optimization

The table below summarizes the causality between reaction conditions and the quantitative profile of side products. Solvent-free conditions with mild catalysts drastically reduce both hydrolysis and decarboxylation.

Catalyst SystemSolventTemperature (°C)Target Yield (%)Hydrolysis SP (%)Decarboxylation SP (%)
H2​SO4​ (Conc.) Ethanol100 (Reflux)45%25%15%
PTSA Toluene110 (Reflux)65%10%10%
Sc(OTf)3​ Solvent-free8088%< 2%< 2%
TBAB Solvent-free6092% < 1% Not Detected

Standardized Self-Validating Protocol

To bypass the side products outlined above, adopt the following optimized, solvent-free methodology using TBAB[3]. This protocol includes built-in validation checks to ensure systemic integrity.

Objective: Synthesize ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate while suppressing hydrolysis and decarboxylation.

Step 1: Reagent Preparation In an oven-dried 50 mL round-bottom flask, add 4-bromophenol (10.0 mmol) and diethyl oxalacetate (10.5 mmol). Causality: A slight stoichiometric excess of the ester compensates for any trace moisture degradation, ensuring the complete consumption of the halogenated phenol.

Step 2: Catalyst Addition Add Tetrabutylammonium bromide (TBAB) (5 mol%, 0.5 mmol) directly to the solid mixture. Do not add any solvent. Causality: Solvent-free conditions prevent transesterification and artificially increase the collision frequency of the electron-deficient phenol within the melt[4].

Step 3: Thermal Cyclization Heat the flask to 60°C with continuous magnetic stirring. The mixture will transition into a homogeneous melt. Maintain strictly at 60°C for 25–30 minutes. Causality: Temperatures above 80°C trigger the thermal decarboxylation of the C4 ester.

Step 4: In-Process Validation (TLC) Spot the melt on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). Validation Check: The reaction is deemed successful when the 4-bromophenol spot ( Rf​≈0.6 ) disappears entirely, and a new, intensely blue-fluorescent spot appears under 365 nm UV light ( Rf​≈0.4 ). The absence of a high- Rf​ non-fluorescent spot confirms no decarboxylation has occurred.

Step 5: Quenching & Precipitation Cool the flask to room temperature. Add 20 mL of ice-cold distilled water and triturate vigorously until a solid precipitates. Causality: Cold water safely removes the water-soluble TBAB catalyst and unreacted diethyl oxalacetate without providing the thermal energy required to hydrolyze the product.

Step 6: Isolation & Verification Filter the solid under vacuum and wash the filter cake with cold water (2 x 10 mL). Recrystallize the crude solid from hot absolute ethanol. Validation Check: GC-MS analysis of the recrystallized product must confirm the parent ion ( M+ ~296/298 m/z for the Br isotopes) without the M-44 (decarboxylation) or M-14 (transesterification to methyl ester) fragmentation peaks.

References

  • Fu, Z., et al. "Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors." Polymers, 2022, 14(10), 2021. URL:[Link]

  • Ramazani, A., et al. "Dipotassium Hydrogen Phosphate Powder Catalyzed Conversion of Dimethyl-2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate to Methyl-6-bromo-2-oxo-2H-chromene-4-carboxylate." Asian Journal of Chemistry, 2007, 19(2), 1595-1596. URL:[Link]

  • "An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide." International Journal of Novel Research and Development (IJNRD), 2023. URL:[Link]

  • Dounay, A. B., et al. "Palladium-Catalyzed Tandem Heck-Lactonization from o-Iodophenols and Enoates: Synthesis of Coumarins and the Study of the Mechanism by Electrospray Ionization Mass Spectrometry." The Journal of Organic Chemistry, 2010, 75(21), 7369-7380. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Bromo Coumarin Derivative Reactions

Welcome to the Technical Support Center for coumarin functionalization. Coumarin derivatives, particularly 6-bromo substituted variants, are privileged scaffolds in medicinal chemistry and materials science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coumarin functionalization. Coumarin derivatives, particularly 6-bromo substituted variants, are privileged scaffolds in medicinal chemistry and materials science. However, functionalizing the C6 position via transition-metal-catalyzed cross-coupling often faces significant steric hindrance. This hindrance arises from adjacent C5 and C7 protons, as well as potential bulky groups at the C3 or C4 positions, which impede the oxidative addition and reductive elimination steps of the catalytic cycle[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Diagnostic Workflow

G A Identify 6-Bromo Coumarin & Bulky Coupling Partner B Assess Steric Environment (C5, C7 Protons & C3 Substituent) A->B C Select Precatalyst/Ligand System B->C D Pd-PEPPSI-IPent (Suzuki-Miyaura) C->D C-C Bond E Pd2(dba)3 + Xantphos (Buchwald-Hartwig) C->E C-N Bond F Optimize Base & Solvent (e.g., K2CO3, Toluene) D->F E->F G Product Isolation & Yield Analysis F->G

Decision tree for optimizing sterically hindered cross-coupling reactions of 6-bromo coumarins.

Section 1: Troubleshooting Guides & Methodologies

Q1: My Suzuki-Miyaura coupling between a 3-substituted-6-bromocoumarin and an ortho-substituted arylboronic acid is stalling at <20% yield. How do I overcome this?

Causality: The combination of a C3-substituent (which can distort ring planarity or create a distal steric wall) and an ortho-substituted boronic acid prevents the transmetalation and reductive elimination steps[1]. Standard catalysts like Pd(PPh3)4 fail because the triphenylphosphine ligands are too bulky to allow the hindered substrates to coordinate effectively around the palladium center.

Solution: Transition to a highly active N-heterocyclic carbene (NHC) palladium precatalyst, such as [2]. The "throw-away" 3-chloropyridine ligand easily dissociates, while the bulky, electron-rich NHC ligand stabilizes the Pd(0) intermediate and accelerates reductive elimination by forcing the coupled partners together.

Self-Validating Protocol: Suzuki-Miyaura Coupling with Pd-PEPPSI-IPent

  • Preparation: In a glovebox or under strict inert atmosphere (Argon), charge an oven-dried Schlenk flask with the 6-bromo coumarin derivative (1.0 equiv) and the sterically hindered arylboronic acid (1.5 equiv).

  • Catalyst Loading: Add Pd-PEPPSI-IPent (2 mol%). Validation Checkpoint: This low catalyst loading is sufficient; if the reaction stalls, check for oxygen contamination or moisture rather than blindly increasing catalyst loading.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Add degassed Toluene (0.2 M). Causality: Non-polar solvents like toluene often enhance the rate of reductive elimination in hindered systems compared to highly polar solvents.

  • Reaction: Heat to 80 °C for 12-16 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate in vacuo. Purify via flash chromatography.

Q2: I am attempting a Buchwald-Hartwig amination of 6-bromocoumarin with a secondary cyclic amine, but I am observing significant hydrodehalogenation (reduction) instead of the coupled product. What is going wrong?

Causality: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations when reductive elimination is slower than β-hydride elimination or protonation of the Pd-aryl species. Steric hindrance from the secondary amine slows down the C-N bond-forming reductive elimination[3].

Solution: Utilize a bidentate ligand with a large bite angle, such as [3]. The wide bite angle (~111°) of Xantphos forces the palladium center into a distorted geometry that dramatically accelerates reductive elimination, outcompeting the side reactions.

Self-Validating Protocol: Buchwald-Hartwig Amination

  • Preparation: Under Argon, combine 6-bromocoumarin (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%) in a dry Schlenk tube.

  • Base: Add Cs₂CO₃ (1.5 equiv). Causality: Cs₂CO₃ is preferred over stronger bases like NaOtBu, which can hydrolyze the coumarin lactone ring.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Reaction: Stir at 90 °C for 18 hours. Validation Checkpoint: A color change from dark purple/red (Pd₂(dba)₃) to yellow/orange indicates active catalytic species formation.

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify.

Section 2: Quantitative Data & Catalyst Comparison

The following table summarizes the optimization of a sterically hindered Suzuki coupling for thiazolyl 6-bromocoumarins, demonstrating the critical impact of ligand choice on overcoming steric barriers[2].

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂PPh₃K₂CO₃Toluene8022High steric clash; poor reductive elimination.
Pd(PPh₃)₄NoneK₂CO₃Dioxane/H₂O9045Moderate activity; prone to catalyst degradation.
Pd-PEPPSI-IPrNHCK₂CO₃Toluene8078NHC ligand improves stability and transmetalation.
Pd-PEPPSI-IPent NHC K₂CO₃ Toluene 80 94 Optimal steric bulk of NHC core forces rapid reductive elimination.
Section 3: Frequently Asked Questions (FAQs)

Q3: Does the presence of a C3 substituent on the coumarin ring affect the reactivity of the C6 bromine? Answer: Yes. While the C6 position is physically distant from C3, bulky groups at C3 (e.g., thiazolyl or acetyl groups) can induce conformational changes or restrict the rotational freedom of the entire coumarin framework in the transition state[1]. This "distal steric hindrance" often necessitates highly active catalysts like Pd-PEPPSI-IPent to overcome the increased activation energy barrier[2].

Q4: Why should I avoid strong alkoxide bases (like NaOtBu) when coupling 6-bromocoumarins? Answer: The coumarin core contains a lactone (cyclic ester) ring. Strong nucleophilic bases like sodium tert-butoxide can attack the carbonyl carbon, leading to ring-opening and irreversible degradation of the coumarin scaffold[4]. Mild, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are strictly required to maintain the structural integrity of the 2H-chromen-2-one core.

Q5: Can I use 6-chloro coumarin instead of 6-bromo coumarin to reduce steric bulk? Answer: While the chlorine atom is smaller (reducing initial steric hindrance), the C-Cl bond is significantly stronger than the C-Br bond. This makes the initial oxidative addition step much more difficult, often requiring even more specialized, electron-rich ligands (like BrettPhos or RuPhos) and higher temperatures, which may lead to decomposition of the coumarin core. 6-Bromocoumarin remains the optimal balance between reactivity and stability.

References
  • Title : 3-Acetyl-6-bromocoumarin: unusual molecular interactions Source : ResearchGate URL :[Link]

  • Title : Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling Source : TÜBİTAK Academic Journals URL :[Link]

  • Title : General and Efficient Route for the Synthesis of 3,4-Disubstituted Coumarins via Pd-Catalyzed Site-Selective Cross-Coupling Reactions Source : The Journal of Organic Chemistry (ACS) URL :[Link]

  • Title : Heterocyclic Chemistry, Fifth Edition Source : Wiley URL :[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Scaling Up Ethyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (a highly functionalized coumarin derivative) from discovery lab scales (milligrams) to pilot plant production (kilograms).

Scaling up the Pechmann or Knoevenagel condensation pathways for coumarins introduces strict regulatory, thermodynamic, and safety constraints[1]. As a Senior Application Scientist, I have structured this guide to address the complex causality behind solvent selection, ensuring your scale-up protocols are not only compliant with global pharmaceutical standards but also act as self-validating systems.

Troubleshooting Guide & FAQs

Q1: My lab-scale synthesis relies on Dichloromethane (DCM) and Dimethylformamide (DMF). Why is the regulatory team rejecting this for pilot plant scale-up? A1: Lab-scale syntheses prioritize solvating power, making DCM and DMF common choices. However, industrial scale-up is strictly governed by the ICH Q3C Guidelines for Residual Solvents [2]. DCM is a Class 2 solvent (suspected carcinogen), and DMF is also Class 2 due to its teratogenic profile and high boiling point, which makes it nearly impossible to remove without thermal degradation of the coumarin core[3]. For kilogram-scale production, you must transition to Class 3 solvents (e.g., Ethanol, Ethyl Acetate) which have a Permitted Daily Exposure (PDE) of ≥50 mg/day, or adopt solvent-free mechanochemical/melt methodologies[4][5].

Q2: I switched to a greener alcohol solvent (Methanol) for the acid-catalyzed condensation, but LC-MS shows a mixture of two different product masses. What happened? A2: You are observing solvent-induced transesterification . The synthesis of coumarins via Pechmann condensation requires a strong Brønsted acid catalyst (e.g., sulfamic acid or methanesulfonic acid)[6]. These acids simultaneously catalyze Fischer esterification. When Methanol is used as the solvent, its massive molar excess drives an equilibrium shift, converting your target ethyl ester into a methyl ester impurity. The Solution: To preserve the ethyl ester at the C4 position, you must use Ethanol as your reaction and crystallization solvent. Ethanol participates in the transesterification equilibrium but regenerates the identical ethyl ester product, effectively acting as a self-correcting thermodynamic system.

Q3: How can I eliminate volatile organic solvents entirely during the condensation step to improve our E-factor? A3: Deep Eutectic Solvents (DES) and solvent-free melt conditions are highly effective for coumarin scale-up[7]. A DES made from Choline Chloride and L-(+)-Tartaric Acid (1:2 ratio) acts as both the solvent and the acid catalyst. The reaction is driven by the hydrogen-bond network activating the carbonyl of the precursor, followed by electrophilic attack by 4-bromophenol[7]. This eliminates the need for Class 2 solvents and allows for product isolation via simple water precipitation, drastically lowering the E-factor.

Q4: Column chromatography is unfeasible at the kilogram scale. What is the best solvent system for purifying this specific coumarin derivative? A4: Recrystallization is the mandatory purification method for scale-up[1]. Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate features a highly conjugated, planar lactone core, making it poorly soluble in cold polar protic solvents. Ethanol/Water mixtures provide an optimal thermodynamic solubility curve. At reflux (78°C), the ester and lactone oxygens hydrogen-bond with hot ethanol, ensuring complete dissolution. Upon controlled cooling to 0–5°C, the hydrophobic bromo-aromatic ring forces rapid, high-purity crystallization.

Visualizing the Scale-Up Logic

Mechanism P1 4-Bromophenol EAS Electrophilic Aromatic Substitution P1->EAS P2 Dicarbonyl Precursor P2->EAS Cat Acid Catalyst (H+) Cat->EAS TransEst Intramolecular Lactonization EAS->TransEst Dehydration Prod Ethyl 6-bromo-2-oxo- 2H-chromene-4-carboxylate TransEst->Prod EtOH Solvent Side Side Reaction: Methyl Ester Impurity TransEst->Side MeOH Solvent

Fig 1: Pechmann condensation mechanism and solvent-dependent transesterification pathway.

Workflow Start Identify Lab Solvent (e.g., DMF, DCM) CheckICH ICH Q3C Compliance? Start->CheckICH Class12 Class 1/2 (Toxic) Reject for Scale-up CheckICH->Class12 No Class3 Class 3 (Safe) Evaluate Reactivity CheckICH->Class3 Yes DES Deep Eutectic Solvents (Solvent-Free Alternative) CheckICH->DES Green Alt. MeOH Methanol (Causes Transesterification) Class3->MeOH If MeOH EtOH Ethanol (Preserves Ethyl Ester) Class3->EtOH If EtOH

Fig 2: Decision matrix for scale-up solvent selection adhering to ICH Q3C guidelines.

Quantitative Data Summaries

Table 1: ICH Q3C Solvent Classification & Suitability for Coumarin Scale-Up
SolventICH Q3C ClassPDE Limit (mg/day)Scale-up SuitabilityMechanistic Impact on Target Molecule
Dichloromethane (DCM) Class 26.0Reject None, but highly toxic and strictly regulated[4].
Dimethylformamide (DMF) Class 28.8Reject None, but teratogenic and requires high heat to purge[3].
Methanol (MeOH) Class 230.0Reject Causes transesterification (yields methyl ester impurity).
Ethanol (EtOH) Class 3≥ 50.0Optimal Preserves ethyl ester; excellent crystallization profile.
ChCl:Tartaric Acid (DES) N/A (Green)ExemptOptimal Acts as both solvent and catalyst; water-precipitable[7].
Table 2: Comparative Metrics for Condensation Methodologies
Synthesis MethodScale TestedSolvent SystemCatalystYield (%)E-factorPurification Method
Traditional Lab1 gToluene/DMFH₂SO₄65–70> 50Column Chromatography
Solvent-Free Melt11 gNoneSulfamic Acid76–85< 5Recrystallization (EtOH)[6]
DES-Mediated50 gChCl:Tartaric AcidDES (Auto)90–95< 2Water Precipitation[7]

Detailed Experimental Protocols

Protocol A: Pilot-Scale DES-Mediated Condensation (Solvent-Free)

This protocol utilizes a Deep Eutectic Solvent (DES) to bypass Class 2 solvents entirely, acting as a self-validating system where the dissolution of the DES in water forces the precipitation of the highly hydrophobic coumarin product.

  • DES Preparation: In a jacketed pilot reactor, combine Choline Chloride (ChCl) and L-(+)-Tartaric Acid in a 1:2 molar ratio. Heat to 110°C under mechanical stirring until a clear, homogenous liquid forms (approx. 30 minutes)[7].

  • Substrate Addition: Slowly charge the reactor with 4-bromophenol (1.0 eq) and the dicarbonyl precursor (1.05 eq). The slight excess of the ester precursor ensures complete consumption of the phenol.

  • Reaction Monitoring (Self-Validating IPC): Maintain stirring at 110°C. Pull aliquots every 15 minutes for HPLC analysis. Validation Check: The reaction is deemed complete when the 4-bromophenol peak area drops below 0.5%. This ensures no unreacted starting material complicates the downstream crystallization thermodynamics.

  • Quenching & Precipitation: Cool the reactor to 60°C and slowly add 5 volumes of deionized water. The DES components are highly water-soluble, while the ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is highly hydrophobic. The product will crash out as a crude solid.

  • Filtration: Filter the suspension through a Nutsche filter, washing the cake with cold water until the filtrate reaches a neutral pH.

Protocol B: High-Recovery Recrystallization (Class 3 Solvent)

This protocol uses Ethanol to purify the crude product while actively preventing transesterification.

  • Dissolution: Transfer the crude solid to a clean reactor. Add 10 volumes of absolute Ethanol (Class 3 solvent).

  • Heating: Heat the suspension to reflux (78°C). If the solution remains cloudy, add Ethanol in 1-volume increments until complete dissolution is achieved.

  • Hot Filtration (Optional): Pass the hot solution through an inline filter to remove any insoluble particulate matter or polymerized byproducts.

  • Controlled Cooling (Self-Validating Step): Program the reactor jacket to cool at a rate of 10°C per hour down to 0–5°C. Causality: A slow cooling ramp prevents solvent occlusion within the crystal lattice, ensuring high purity. The thermodynamic insolubility of the coumarin core at 0°C forces >90% recovery.

  • Isolation & Drying: Filter the purified crystals. Dry under vacuum at 45°C until the residual Ethanol content is below the ICH Q3C limit of 5000 ppm (0.5%), validated via Headspace Gas Chromatography (HS-GC)[8].

References

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu UK. Shimadzu UK. Available at:[Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. International Council for Harmonisation. Available at: [Link]

  • ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass Laboratories. Available at: [Link]

  • Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. ResearchGate. Available at:[Link]

  • An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins. ACS Omega. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate vs ethyl 6-chloro-2-oxo-2H-chromene-4-carboxylate reactivity

Executive Summary For drug development professionals and synthetic chemists, the coumarin (2-oxo-2H-chromene) scaffold is a privileged pharmacophore. Functionalizing this core at the 6-position via transition-metal-catal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the coumarin (2-oxo-2H-chromene) scaffold is a privileged pharmacophore. Functionalizing this core at the 6-position via transition-metal-catalyzed cross-coupling is a critical pathway for generating library diversity. This guide provides an in-depth, objective comparison of two primary building blocks: ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate () and its 6-chloro analogue .

While both compounds serve as electrophiles in cross-coupling, their reactivity profiles dictate entirely different strategic, catalytic, and operational choices. Understanding the causality behind these differences ensures higher yields, prevents lactone ring degradation, and optimizes late-stage functionalization workflows.

Structural & Mechanistic Profiling

The fundamental divergence in reactivity between these two coumarin derivatives stems from the halogen atom at the C6 position.

Bond Dissociation Energy (BDE) & Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the active Pd(0) species into the carbon-halogen bond.

  • The 6-Bromo Derivative: The C–Br bond has a relatively low BDE (~81 kcal/mol). Standard, commercially available catalysts like Pd(PPh₃)₄ readily insert into this bond at moderate temperatures (60–80 °C).

  • The 6-Chloro Derivative: The C–Cl bond is significantly stronger (BDE ~96 kcal/mol). Standard phosphine ligands fail to provide a sufficiently electron-rich metal center to break this bond. To force oxidative addition, the catalyst must be modified with bulky, highly electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos) . The electron-rich nature of these ligands increases the nucleophilicity of the Pd(0) center, while their steric bulk accelerates the final reductive elimination step.

Electronic Effects on the Coumarin Core

The coumarin core is inherently electron-deficient due to the conjugated lactone carbonyl and the strongly electron-withdrawing ethyl carboxylate group at C4. This global electron deficiency lowers the LUMO of the aryl halide, which actually facilitates back-donation from the Pd(0) center during oxidative addition. However, because coumarins are highly sensitive to nucleophilic attack (leading to lactone ring-opening or Michael addition at C3), the harsher temperatures and bases required to activate the 6-chloro derivative increase the risk of substrate degradation.

ReactivityLogic Substrate 6-Halo-Coumarin Substrate Br_Path 6-Bromo Derivative BDE ~81 kcal/mol Substrate->Br_Path Cl_Path 6-Chloro Derivative BDE ~96 kcal/mol Substrate->Cl_Path Pd_Standard Standard Pd(0) e.g., Pd(PPh3)4 Fast Oxidative Addition Br_Path->Pd_Standard Pd_Activated Electron-Rich Pd(0) e.g., Pd2(dba)3 + XPhos Forced Oxidative Addition Cl_Path->Pd_Activated Product Functionalized Coumarin Core Pd_Standard->Product Pd_Activated->Product

Fig 1. Reactivity logic and catalyst selection pathway for 6-halo-coumarins.

Comparative Performance Data

The following table synthesizes the quantitative and operational differences between the two substrates when subjected to standard Suzuki-Miyaura coupling conditions with phenylboronic acid.

ParameterEthyl 6-bromo-2-oxo-2H-chromene-4-carboxylateEthyl 6-chloro-2-oxo-2H-chromene-4-carboxylate
Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate FastSlow (Rate-limiting)
Optimal Pd Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
Required Ligand PPh₃, dppf (Standard, low cost)XPhos, SPhos (Electron-rich, high cost)
Typical Reaction Temp 60–80 °C90–110 °C
Base Compatibility Na₂CO₃, K₂CO₃ (Aqueous/Organic biphasic)K₃PO₄, Cs₂CO₃ (Strictly anhydrous preferred)
Lactone Stability Risk Low (Milder conditions preserve the ring)Moderate (Higher heat/base risks hydrolysis)
Typical Yield (Optimized) 85–95%70–85%

Experimental Workflows & Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . By incorporating an internal standard (biphenyl) from the outset, researchers can quantitatively decouple true product formation from starting material degradation (lactone hydrolysis) using GC-MS or HPLC.

Protocol A: Suzuki Coupling of the 6-Bromo Derivative

Causality Focus: Because the C-Br bond is easily activated, we can use a robust, air-stable catalyst and milder bases, minimizing the risk of coumarin ring-opening.

  • Preparation: In an oven-dried Schlenk flask, combine ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and biphenyl (0.5 equiv, internal standard).

  • Solvent & Base: Add degassed 1,4-dioxane (8 mL) and a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv). Note: The biphasic system works well here because the reaction is fast enough at 80 °C to outcompete base-catalyzed lactone hydrolysis.

  • Execution: Heat the mixture to 80 °C under an argon atmosphere for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. The reaction is complete when the peak for the bromo-coumarin (m/z 296/298) is <1% relative to the biphenyl standard.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki Coupling of the 6-Chloro Derivative

Causality Focus: The inert C-Cl bond requires a highly active, electron-rich catalyst. To prevent lactone hydrolysis at the elevated temperatures required (100 °C), strictly anhydrous conditions and a non-nucleophilic base (K₃PO₄) must be employed.

  • Preparation: In a nitrogen-filled glovebox, combine ethyl 6-chloro-2-oxo-2H-chromene-4-carboxylate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), anhydrous K₃PO₄ (2.0 equiv), and biphenyl (0.5 equiv).

  • Solvent: Add anhydrous, degassed toluene (10 mL). Note: Water is strictly excluded to protect the coumarin lactone at high temperatures.

  • Execution: Seal the vessel, remove from the glovebox, and heat to 100 °C for 12–16 hours.

  • Self-Validation Checkpoint: Analyze a filtered aliquot via GC-MS. For the chloro derivative, monitor the mass balance carefully. If the starting material disappears but the product peak does not increase proportionally relative to biphenyl, lactone degradation is occurring, and the temperature should be lowered to 90 °C.

  • Workup: Filter the crude mixture through Celite to remove phosphate salts, concentrate under reduced pressure, and purify via flash chromatography.

ExpWorkflow Step1 1. Reagent Preparation Dry solvents, degas (Ar) Step2 2. Catalyst Activation Mix Pd source + Ligand Step1->Step2 Step3 3. Cross-Coupling Heat to target temp Step2->Step3 Step4 4. Self-Validation GC-MS / NMR vs Int. Std. Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for coumarin functionalization.

Strategic Selection Criteria

When designing a synthetic route, the choice between the 6-bromo and 6-chloro coumarin derivatives should be dictated by the specific phase of drug development:

  • Choose the 6-Bromo Derivative when: Conducting early-stage SAR (Structure-Activity Relationship) studies where rapid, high-yielding library generation is prioritized. The lower cost of standard Pd catalysts and milder reaction conditions make it ideal for parallel synthesis and high-throughput screening .

  • Choose the 6-Chloro Derivative when: The halogen needs to be retained through several synthetic steps before late-stage functionalization. The C-Cl bond acts as a "pseudo-protecting group" that will survive mild cross-coupling conditions directed at other parts of the molecule (e.g., if a more reactive aryl bromide is present elsewhere in the substrate). Once the other transformations are complete, the C-Cl bond can be selectively activated using Buchwald-type ligands.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]

  • Bellina, F., et al. (2010). Palladium-Catalyzed Tandem Heck-Lactonization from o-Iodophenols and Enoates: Synthesis of Coumarins and the Study of the Mechanism by Electrospray Ionization Mass Spectrometry. The Journal of Organic Chemistry, 75(21), 7330–7338. URL:[Link]

  • ChemSrc. (2024). Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS 115237-20-2) Properties and Specifications. URL:[Link]

Comparative

mass spectrometry fragmentation pattern of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Title: Comparative Mass Spectrometry Strategies for the Structural Elucidation of Halogenated Coumarins: A Focus on Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate 1. Introduction: The Analytical Challenge Coumarin derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Mass Spectrometry Strategies for the Structural Elucidation of Halogenated Coumarins: A Focus on Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

1. Introduction: The Analytical Challenge Coumarin derivatives, particularly halogenated scaffolds like ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate, are privileged structures in drug discovery. The presence of the bromine atom significantly alters the molecule's lipophilicity and target binding affinity. However, confirming the structural integrity of these synthetic intermediates requires robust analytical techniques. Mass spectrometry (MS) is the gold standard, but the choice of ionization technique—Electron Ionization (EI) versus Electrospray Ionization (ESI)—fundamentally dictates the fragmentation pathways observed. This guide objectively compares GC-EI-HRMS and LC-ESI-MS/MS platforms, providing mechanistic insights and validated protocols for the structural elucidation of this specific compound.

2. Mechanistic Causality in Ionization & Fragmentation To optimize an analytical method, one must understand the causality behind the fragmentation. The isotopic signature of bromine ( 79 Br and 81 Br in a ~1:1 ratio) acts as a built-in diagnostic tracer. Any fragment retaining the C6-bromine will exhibit a distinct doublet separated by 2 Da, allowing rapid differentiation from matrix noise.

  • EI-MS (Hard Ionization): In a 70 eV EI source, the molecule is stripped of an electron to form the highly energetic radical cation M+∙ at m/z 296/298. The primary driver of fragmentation is radical site initiation. The ethyl ester at C-4 undergoes α -cleavage to lose an ethoxy radical (•OCH 2​ CH 3​ , 45 Da), forming an acylium ion at m/z 251/253. Simultaneously, the 2-pyrone ring undergoes the classic coumarin fragmentation—1 at m/z 268/270[1].

  • ESI-MS/MS (Soft Ionization): ESI generates the even-electron protonated molecule [M+H]+ at m/z 297/299. Protonation predominantly occurs at the highly basic lactone carbonyl oxygen. Under Collision-Induced Dissociation (CID), fragmentation is governed by the even-electron rule. Instead of radical losses, the system stabilizes via neutral losses:2 at m/z 251/253, and the characteristic loss of CO (28 Da) from the pyrone ring to m/z 269/271[2].

3. Visualization of Workflows and Pathways

Workflow Start Sample: Ethyl 6-bromo-2-oxo- 2H-chromene-4-carboxylate LC LC-ESI-MS/MS (Soft Ionization) Start->LC GC GC-EI-HRMS (Hard Ionization) Start->GC ESI_Ion [M+H]+ Even-Electron Ions m/z 297 / 299 LC->ESI_Ion EI_Ion M+. Radical Cations m/z 296 / 298 GC->EI_Ion ESI_Frag CID Fragmentation Neutral Losses (CO, EtOH) ESI_Ion->ESI_Frag EI_Frag 70 eV Fragmentation Radical Losses (OEt, Br) EI_Ion->EI_Frag

Comparison of LC-ESI-MS/MS and GC-EI-HRMS analytical workflows.

ESI_Fragmentation Precursor [M+H]+ m/z 297/299 (Protonated 6-Br-Coumarin Ester) LossEtOH m/z 251/253 Loss of Ethanol (-46 Da) Precursor->LossEtOH - C2H6O LossCO m/z 269/271 Loss of CO (-28 Da) Precursor->LossCO - CO (Pyrone) LossEster m/z 224/226 Loss of COOCH2CH3 (-73 Da) Precursor->LossEster - C3H5O2 Benzofuran m/z 223/225 Benzofuran Acylium Ion LossEtOH->Benzofuran - CO LossCO->Benzofuran - C2H6O

CID fragmentation logic for the [M+H]+ ion of ethyl 6-bromo-coumarin-4-carboxylate.

4. Platform Performance Comparison

Table 1: Performance Comparison for Halogenated Coumarin Analysis

ParameterGC-EI-HRMSLC-ESI-MS/MSScientific Rationale
Ionization State Radical Cation ( M+∙ )Protonated Molecule ( [M+H]+ )EI strips electrons; ESI adds protons via solvent chemistry.
Primary Cleavage α -cleavage (Radical driven)Neutral loss (Charge driven)High internal energy in EI favors rapid radical elimination.
Sensitivity High (Low fg to pg range)Very High (Sub-fg range)3[3].
Isotope Preservation Moderate (Br• loss is common)Excellent (Br is strongly retained)Soft ionization limits the internal energy, preventing the cleavage of the strong C(sp2)-Br bond.

5. Self-Validating Experimental Protocols

Protocol A: LC-ESI-MS/MS Workflow Causality Focus: Maximizing protonation efficiency while preventing in-source fragmentation.

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water. Add 0.1% Formic Acid. Rationale: Formic acid provides an abundant proton source, driving the equilibrium toward the [M+H]+ state.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • CID Parameters: Isolate the doublet at m/z 297 and 299 in Q1. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Self-Validation Step: Before analyzing the MS/MS spectra, integrate the extracted ion chromatograms (EIC) for m/z 297 and 299. The area ratio must be between 0.95 and 1.05. A deviation indicates either detector saturation or an isobaric co-eluting interference, invalidating the subsequent MS/MS structural assignment.

Protocol B: GC-EI-HRMS Workflow Causality Focus: Ensuring thermal stability and capturing high-resolution radical fragmentation.

  • Sample Preparation: Dissolve the analyte in anhydrous Dichloromethane (DCM) to 10 µg/mL. No derivatization is required as the compound is a stable, volatile ester.

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.

  • MS Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in high-resolution mode (R > 10,000) to distinguish isobaric losses (e.g., distinguishing CO loss from C 2​ H 4​ loss).

  • Self-Validation Step: Verify the presence of the molecular ion ( M+∙ ) at m/z 295.9681 and 297.9661. Due to the highly conjugated aromatic system of the coumarin core, the molecular ion must be present at >20% relative abundance. If absent, the injector temperature (typically 250°C) is causing thermal degradation, and the method must be aborted and optimized.

6. Quantitative Fragmentation Data

Table 2: Diagnostic Fragment Ions for Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Ion Typem/z ( 79 Br / 81 Br)Neutral / Radical LossRelative Abundance (EI)Relative Abundance (ESI-CID)Structural Assignment
Precursor296/298 (EI) 297/299 (ESI)None100% (Base Peak)100% (Base Peak)Intact molecular ion / protonated molecule.
Benzofuran268/270 (EI) 269/271 (ESI)- CO (28 Da)45%60%Extrusion of lactone carbonyl; diagnostic for coumarins.
Acylium/Ketene251/253- •OEt (45 Da) [EI] - EtOH (46 Da) [ESI]80%85%Cleavage of the C4 ethyl ester group.
Core Scaffold223/225- CO & - OEt/EtOH30%40%Sequential loss from pyrone and ester moieties.
Debrominated217 (EI) 218 (ESI)- Br• (79/81 Da)15%< 5%Cleavage of the C6-Br bond (requires high energy).

References

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open Archives. 1

  • A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. ResearchGate. 2

  • Palladium-Catalyzed Tandem Heck-Lactonization from o-Iodophenols and Enoates: Synthesis of Coumarins and the Study of the Mechanism by Electrospray Ionization Mass Spectrometry. ACS Publications.3

Validation

comparative fluorescence of halogenated coumarins vs standard coumarins

Title: Comparative Fluorescence Guide: Halogenated vs. Standard Coumarins in Biological Assays Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide an objective,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Fluorescence Guide: Halogenated vs. Standard Coumarins in Biological Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide an objective, data-driven comparison of standard 7-hydroxycoumarins and their halogenated derivatives, detailing the mechanistic causality behind their photophysical differences and offering validated experimental protocols for integration into flow cytometry and fluorescence microscopy workflows.

Mechanistic Foundations: The Causality of Halogenation

Coumarin derivatives are foundational fluorophores in chemical biology. Standard 7-hydroxycoumarins (such as umbelliferone) exhibit strong fluorescence, but their utility in live-cell and physiological assays is fundamentally limited by their acid-base chemistry. The fluorescence of these molecules is highly dependent on the protonation state of the 7-hydroxy group[1].

The parent 7-hydroxycoumarin has a ground-state pKa of approximately 7.1 to 7.8[1]. At physiological pH (7.4), a significant fraction of the dye exists in the protonated (phenol) form, which is weakly fluorescent or non-fluorescent compared to the highly fluorescent deprotonated (phenolate) anion[1].

The Halogen Advantage: Strategic substitution with halogen atoms (fluorine or chlorine) at the 6 and 8 positions fundamentally alters the molecule's electronic landscape. Halogens exert a strong inductive electron-withdrawing effect (-I effect), which stabilizes the negative charge on the phenolate oxygen.

  • pKa Shift: This stabilization drastically lowers the pKa of the hydroxyl group. For example, 6,8-difluoro-7-hydroxycoumarin (commercially known as Pacific Blue) exhibits a pKa of 3.7[2].

  • Maximized Quantum Yield: Because the pKa is shifted well below physiological pH, halogenated coumarins remain nearly 100% deprotonated at pH 7.4, resulting in a maximized fluorescence quantum yield ( Φ ) in aqueous buffers[3].

  • Photostability: The electron-withdrawing halogens increase the oxidation potential of the fluorophore, rendering it significantly more resistant to photo-oxidation and photobleaching during prolonged laser excitation (e.g., via a 405 nm violet laser)[4][5].

Quantitative Data Comparison

The following table summarizes the photophysical properties of standard vs. halogenated coumarins, highlighting why halogenated variants are superior for physiological applications.

Fluorophore ClassRepresentative DyepKaExcitation / Emission (nm)Quantum Yield ( Φ ) at pH 7.4Photostability
Standard 7-Hydroxycoumarin (Umbelliferone)~7.1 - 7.8360 / 450 (pH > 8.0)Low (< 0.3)Moderate
Fluorinated 6,8-Difluoro-7-hydroxycoumarin (Pacific Blue)3.7401 / 452High (~0.78 - 0.89)Excellent
Chlorinated 3-Carboxy-6-chloro-7-hydroxycoumarin (V450)< 5.0404 / 448Very High (~0.98)Excellent

Data supported by references[2],[3],[1], and[6].

Photophysical State Comparison

G cluster_0 Standard 7-Hydroxycoumarin (pKa ~7.4) cluster_1 Halogenated Coumarin (pKa ~3.7) A1 pH 7.4 Environment A2 Partial Protonation (Phenol Form Dominates) A1->A2 A3 Low Quantum Yield (Φ < 0.3) A2->A3 B1 pH 7.4 Environment B2 Full Deprotonation (Phenolate Anion) B1->B2 B3 High Quantum Yield (Φ > 0.8) B2->B3

Photophysical state of standard vs. halogenated coumarins at physiological pH.

Experimental Methodology: Self-Validating Bioconjugation & Analysis

To objectively compare a standard coumarin against a halogenated coumarin, researchers must employ a self-validating system. This protocol ensures that differences in fluorescence are due to the intrinsic quantum yield and pKa of the dye, not labeling artifacts.

Phase 1: pH Titration Validation Purpose: Verify the pKa shift prior to bioconjugation.

  • Buffer Preparation: Prepare a series of 100 mM phosphate/citrate buffers ranging from pH 3.0 to 10.0 in 0.5 pH increments.

  • Dye Preparation: Dissolve the free acid forms of 7-hydroxycoumarin and 6,8-difluoro-7-hydroxycoumarin in DMSO to a 10 mM stock. Dilute to a final concentration of 5 µM in each pH buffer.

  • Spectrofluorometry: Excite samples at their respective isosbestic points or optimal excitation maxima. Record the emission spectra.

  • Analysis: Plot maximum emission intensity vs. pH. The inflection point of the sigmoidal curve represents the pKa. Expected Result: Standard coumarin will show an inflection at ~7.4; the fluorinated coumarin will show an inflection at ~3.7.

Phase 2: Antibody Conjugation & Degree of Labeling (DOL) Normalization Purpose: Create equivalent biological probes for flow cytometry.

  • Activation: Utilize Succinimidyl Ester (NHS) derivatives of both dyes.

  • Conjugation: React 1 mg of anti-human CD45 monoclonal antibody (in 0.1 M sodium bicarbonate buffer, pH 8.3) with a 10-fold molar excess of each NHS-dye for 1 hour at room temperature[4].

  • Purification: Remove unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

  • DOL Calculation: Measure the absorbance of the conjugates at 280 nm (protein) and the dye's λmax​ (~360 nm for standard, ~404 nm for halogenated). Calculate the DOL using the specific molar extinction coefficients. Crucial Step: Ensure both conjugates have a similar DOL (e.g., 4-6 dyes per antibody) to make a 1:1 comparison valid.

Phase 3: Flow Cytometry Signal-to-Noise (SNR) Assessment

  • Staining: Incubate 1×106 human peripheral blood mononuclear cells (PBMCs) with 1 µg of the respective CD45 conjugates for 30 minutes at 4°C in the dark.

  • Washing: Wash twice with FACS buffer (PBS + 1% BSA, pH 7.4) to remove unbound antibodies.

  • Acquisition: Analyze on a flow cytometer equipped with a 405 nm violet laser. Use a 450/50 nm bandpass filter for detection[3][6].

  • Result Interpretation: The halogenated coumarin conjugate will yield a significantly higher Stain Index (Signal-to-Noise ratio) due to its near-perfect quantum yield at the physiological pH of the FACS buffer, whereas the standard coumarin will exhibit dim fluorescence due to partial protonation[6].

References

  • Pacific Blue (dye) - Wikipedia Source: Wikipedia URL:[Link]

  • Source: Google Patents (CA2219648C)
  • Pacific Blue (dye) - Grokipedia Source: Grokipedia URL:[Link]

  • Phototoxicity of 7-Oxycoumarins with keratinocytes in culture Source: NIH / PMC URL:[Link]

  • 3-Carboxy-6-chloro-7-hydroxycoumarin: A highly fluorescent, water-soluble violet-excitable dye for cell analysis Source: Academia.edu URL:[Link]

Sources

Comparative

Optimizing HPLC Method Validation for Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate: A Core-Shell vs. Fully Porous Column Comparison

Introduction Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2) is a highly functionalized coumarin derivative. Coumarin scaffolds are privileged structures in drug discovery, exhibiting potent anticoagulan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2) is a highly functionalized coumarin derivative. Coumarin scaffolds are privileged structures in drug discovery, exhibiting potent anticoagulant, antimicrobial, and anticancer properties. Accurate quantification of this compound during synthesis and formulation is critical. However, traditional High-Performance Liquid Chromatography (HPLC) methods utilizing Fully Porous Particles (FPP) often suffer from prolonged run times, peak broadening, and high backpressures.

This guide provides an objective comparison between traditional 5 µm FPP columns and modern 2.7 µm Superficially Porous Particles (SPP), commonly known as core-shell columns. By validating the method according to the latest ICH Q2(R2) guidelines[1], we demonstrate how core-shell technology accelerates analysis while maintaining rigorous scientific integrity.

The Causality of Experimental Design

When developing an analytical method, every parameter must be deliberately chosen to create a self-validating system. Do not just follow protocols; understand the physicochemical interactions at play.

1. Stationary Phase Morphology (Core-Shell vs. FPP) The transition to core-shell columns is driven by the principles of mass transfer kinetics. According to the van Deemter equation, column efficiency is dictated by eddy diffusion ( A term), longitudinal diffusion ( B term), and mass transfer resistance ( C term). Core-shell particles[2] feature a solid, impermeable silica core surrounded by a thin porous layer. This architecture restricts the diffusion path of the bulky ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate molecule, drastically reducing the C term. Furthermore, the uniform particle size distribution minimizes the A term. The result is ultra-high performance liquid chromatography (UHPLC)-like efficiency at standard HPLC pressures.

2. Mobile Phase Selection Coumarin derivatives are highly conjugated and moderately hydrophobic. An isocratic mobile phase of Acetonitrile and Water (70:30, v/v) ensures rapid elution. The addition of 0.1% Formic Acid is a critical self-validating step: it suppresses the ionization of residual surface silanols on the silica stationary phase. Preventing these secondary polar interactions eliminates peak tailing, thus ensuring a symmetric peak profile for accurate integration.

Experimental Methodology

The following step-by-step protocol outlines the comparative analysis and subsequent validation workflow.

Step 1: Reagents and Standard Preparation

  • Accurately weigh 10.0 mg of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate reference standard.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution with the mobile phase to prepare working standards ranging from 1.0 µg/mL to 50.0 µg/mL.

Step 2: Chromatographic Conditions To objectively compare performance, the same system (Agilent 1260 Infinity II) and mobile phase were used for both columns.

  • Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV-DAD at 274 nm (optimal absorbance for the coumarin chromophore)

  • Column Temperature: 30°C

  • Column A (Traditional): Fully Porous C18, 150 x 4.6 mm, 5 µm

  • Column B (Optimized): Core-Shell C18, 150 x 4.6 mm, 2.7 µm

Step 3: ICH Q2(R2) Validation Protocol The optimized core-shell method was validated following ICH Q2(R2) standards[3]:

  • System Suitability: Six replicate injections of the 10 µg/mL standard to verify %RSD of retention time and peak area.

  • Linearity: Calibration curve generated from 5 concentration levels (1, 5, 10, 25, 50 µg/mL) injected in triplicate.

  • Accuracy: Recovery studies performed by spiking known amounts of standard into a placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Precision: Intra-day (repeatability) and inter-day (intermediate precision) evaluated using the 10 µg/mL standard.

  • LOD/LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .

Quantitative Comparison Data

Table 1: Chromatographic Performance Comparison

Parameter Fully Porous C18 (5 µm) Core-Shell C18 (2.7 µm) Performance Gain

| Retention Time ( tR​ ) | 6.45 min | 2.85 min | 55.8% faster | | Theoretical Plates ( N ) | ~9,500 | ~24,200 | 2.5x higher efficiency | | Peak Asymmetry ( As​ ) | 1.35 | 1.04 | Superior peak shape | | System Backpressure | 115 bar | 185 bar | Well within standard HPLC limits | | Resolution ( Rs​ ) | 1.8 | 3.5 | Baseline resolved from impurities |

Data demonstrates that superficially porous particles[4] deliver significantly higher theoretical plates and shorter run times without exceeding the 400-bar limit of conventional HPLC systems.

Table 2: ICH Q2(R2) Validation Results (Core-Shell Method)

Validation Parameter Result Acceptance Criteria (ICH)
Linearity Range 1.0 - 50.0 µg/mL N/A

| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 | | Accuracy (Mean Recovery %) | 99.4% - 101.2% | 98.0% - 102.0% | | Intra-day Precision (%RSD, n=6) | 0.85% | ≤2.0% | | Inter-day Precision (%RSD, n=12) | 1.12% | ≤2.0% | | Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise ≥3 | | Limit of Quantitation (LOQ) | 0.45 µg/mL | Signal-to-Noise ≥10 |

Validation Workflow Visualization

The following diagram illustrates the logical progression of the self-validating analytical workflow, demonstrating how parameter optimization feeds directly into regulatory compliance.

G Start Method Development: Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate ColSelect Column Selection: Core-Shell (2.7µm) vs. FPP (5µm) Start->ColSelect Opt Parameter Optimization: Isocratic ACN:H2O (0.1% FA) ColSelect->Opt Val ICH Q2(R2) Validation Protocol Opt->Val Spec System Suitability (Asymmetry & Plates) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc LOD Sensitivity (LOD & LOQ via S/N) Val->LOD Final Validated High-Throughput Analytical Method Spec->Final Lin->Final Acc->Final LOD->Final

Caption: ICH Q2(R2) HPLC method validation workflow for coumarin derivatives.

Conclusion

The integration of core-shell column technology for the analysis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate provides a distinct analytical advantage over traditional fully porous particles. By reducing the diffusion path length, the method achieves a 55.8% reduction in analysis time and a 2.5-fold increase in theoretical plates. The rigorous ICH Q2(R2) validation confirms that this optimized system is highly accurate, precise, and robust, making it an ideal, self-validating protocol for high-throughput drug development environments.

References
  • [1] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]

  • [2] Shimadzu Corporation. Core-shell column: Features and Differences.[Link]

  • [3] International Council for Harmonisation (ICH). Quality Guidelines: Q2(R2) Validation of Analytical Procedures.[Link]

  • [4] Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality.[Link]

Sources

Validation

Structural Elucidation of Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate: A Comparative Guide to SCXRD, NMR, and MicroED

Executive Summary In the drug development pipeline, the unambiguous determination of a small molecule's three-dimensional architecture is paramount. For privileged pharmacophores like coumarin derivatives—specifically et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the drug development pipeline, the unambiguous determination of a small molecule's three-dimensional architecture is paramount. For privileged pharmacophores like coumarin derivatives—specifically ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS RN 115237-20-2)—understanding the exact spatial orientation, absolute configuration, and solid-state packing dictates downstream formulation strategies and bioavailability.

This guide provides an objective, comparative analysis of structural elucidation techniques, benchmarking Single Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy, Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED). By detailing a self-validating experimental protocol, this guide empowers researchers to select the optimal analytical pathway for complex halogenated scaffolds.

The Analytical Challenge: Halogenated Coumarin Scaffolds

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a highly functionalized heterocycle. The presence of the bromine atom (a heavy anomalous scatterer) and the flexible ethyl ester moiety presents specific analytical challenges. While solution-state techniques can confirm atomic connectivity, they fail to capture the critical supramolecular assemblies—such as Br···O halogen bonding and π-π stacking—that govern the molecule's solid-state stability and dissolution profile .

Comparative Analysis of Structural Alternatives

To establish the optimal analytical workflow, we must objectively compare the performance, sample requirements, and limitations of the primary structural techniques.

Table 1: Performance Comparison of Analytical Techniques

TechniquePrimary OutputSample RequirementStrengthsLimitations
SCXRD Absolute 3D Structure, Intermolecular InteractionsSingle crystal >10 µmUnambiguous stereochemistry, self-validating mathematical model (R-factors).Requires high-quality, defect-free crystals; time-consuming sample preparation.
NMR (1D/2D) Solution-state connectivity & dynamics1–5 mg dissolved APIRapid analysis; excellent for dynamic solution behavior and purity checks.Cannot determine solid-state packing or absolute configuration without chiral derivatization.
MicroED 3D Structure from nanocrystalsNanocrystals (<1 µm)Solves structures from powders that fail to yield large crystals for SCXRD.High radiation damage; complex sample preparation (e.g., FIB milling); dynamical scattering effects.
PXRD Bulk Phase Purity, Polymorphism10–50 mg bulk powderRapid polymorph screening; identifies phase impurities.Ab initio structure solution is mathematically complex and prone to peak overlap.
Decision Matrix for Structural Elucidation

DecisionTree Start Structural Elucidation of Coumarin Derivative Q1 Are suitable single crystals (>10 µm) available? Start->Q1 SCXRD SCXRD Gold Standard 3D Structure Q1->SCXRD Yes Q2 Are nanocrystals (<1 µm) available? Q1->Q2 No MicroED MicroED Electron Diffraction Q2->MicroED Yes NMR NMR & PXRD Solution Connectivity & Bulk Purity Q2->NMR No

Figure 1: Decision matrix for selecting the optimal structural elucidation technique.

Experimental Workflow: The SCXRD Self-Validating Protocol

As an Application Scientist, it is critical to understand that SCXRD is not merely a measurement; it is a self-validating thermodynamic and mathematical system . The following step-by-step protocol details the causality behind each experimental choice for analyzing ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolution: Dissolve 10 mg of the purified API in 1 mL of dichloromethane (DCM).

  • Antisolvent Addition: Layer or mix with 1 mL of ethanol (EtOH).

  • Evaporation: Loosely cap the vial and allow for slow evaporation at 20 °C.

  • Causality: DCM provides high initial solubility for the coumarin scaffold. EtOH acts as an antisolvent with a higher boiling point. As the highly volatile DCM preferentially evaporates, the solution slowly reaches supersaturation. This controlled kinetic environment prevents rapid precipitation (which yields amorphous powders), favoring the thermodynamic growth of high-quality single crystals >10 µm .

Step 2: Crystal Harvesting and Cryocooling
  • Selection: Under polarized light, select a block-shaped crystal devoid of twinning or cracks.

  • Mounting: Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Paratone oil acts as a cryoprotectant, preventing ice formation. Flash-cooling to 100 K minimizes atomic thermal vibrations (Atomic Displacement Parameters, ADPs). This drastically reduces thermal diffuse scattering, protects the crystal from X-ray-induced radical damage, and extends the high-angle diffraction limit necessary for resolving hydrogen atom positions.

Step 3: Data Collection and Integration
  • Irradiation: Expose the crystal using a microfocus Copper (Cu) Kα X-ray source (λ = 1.54178 Å).

  • Causality: The anomalous dispersion signal of the bromine atom (Z=35) is significantly enhanced under Cu radiation compared to standard Molybdenum (Mo) sources. This provides a robust Flack parameter for absolute structure determination and yields stronger overall diffraction intensities for small organic molecules.

Step 4: Structure Solution and Refinement (Self-Validation)
  • Solution: Solve the phase problem using intrinsic phasing via SHELXT.

  • Refinement: Refine the structure using full-matrix least-squares on F² via SHELXL , operated within the Olex2 graphical interface .

  • Trustworthiness & Self-Validation: The refinement process is inherently self-validating. The algorithm continuously minimizes the weighted R-factor (wR2), which mathematically quantifies the exact deviation between the experimentally observed electron density map and the proposed theoretical model. A final R1 value of < 0.05, coupled with a clean checkCIF report, guarantees structural integrity.

SCXRD_Workflow Synthesis Purified API (Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate) Crystallization Slow Evaporation Crystallization (EtOH/DCM) Synthesis->Crystallization Dissolution & Nucleation Selection Crystal Selection & Mounting (Paratone Oil, Cryoloop) Crystallization->Selection >10 µm Crystals Diffraction X-ray Diffraction Data Collection (100 K, Cu Kα radiation) Selection->Diffraction Flash Cooling Integration Data Reduction & Integration (SAINT / CrysAlisPro) Diffraction->Integration Raw Frames Refinement Structure Solution & Refinement (SHELXT / SHELXL) Integration->Refinement hkl file Validation Validation & CIF Generation (checkCIF) Refinement->Validation Final Model

Figure 2: Step-by-step SCXRD experimental workflow for structural elucidation.

Quantitative Data: SCXRD Parameters

To demonstrate the quantitative output generated by the aforementioned workflow, Table 2 outlines the crystallographic parameters expected for this scaffold.

Note: Due to the absence of a publicly deposited CCDC structure for the exact 4-carboxylate regioisomer (CAS 115237-20-2), data derived from the structurally analogous 3-carboxylate isomer (CCDC 2005362) is utilized herein as a highly accurate structural proxy to demonstrate the resolution capabilities of SCXRD for brominated coumarins .

Table 2: Representative Crystallographic Data for 6-Bromo-Coumarin-Carboxylate Scaffold

ParameterValue
Empirical Formula C₁₂H₉BrO₄
Formula Weight 297.10 g/mol
Temperature 296 K (Standard modern collections run at 100 K)
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.8503(6) Åb = 13.541(2) Åc = 14.823(2) Åβ = 95.45(1)°
Volume ~1169.4 ų
Z (Molecules per unit cell) 4

Conclusion

While NMR and PXRD remain indispensable for rapid solution-state connectivity and bulk powder screening, SCXRD is the definitive gold standard for the structural elucidation of complex molecules like ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate. By leveraging the anomalous dispersion of the bromine atom and employing a self-validating refinement protocol, SCXRD provides unparalleled, unambiguous insight into the 3D conformation and solid-state packing essential for advanced drug development.

References

  • Kurbanova, M., et al. "SYNTHESIS, CRYSTAL STRUCTURE, SUPRAMOLECULAR ASSEMBLY EXPLORATION BY HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY OF 6-BROMO-2-OXO-2H-CHROMENE-3-CARBONITRILE (BOCC)." Journal of Structural Chemistry 64.2 (2023): 302-313.[Link]

  • Basappa, V. C., et al. "Design and synthesis of coumarin-triazole hybrids." Heliyon 6.5 (2020): e05290.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341.[Link]

Safety & Regulatory Compliance

Safety

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the bench. Proper disposal is a critical extension of your experimental workflow, protecting both laboratory personnel and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the bench. Proper disposal is a critical extension of your experimental workflow, protecting both laboratory personnel and the environment.

When handling halogenated aromatics like Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate , standard disposal protocols are insufficient. This guide provides the authoritative, step-by-step operational logic required to safely manage and dispose of this specific brominated coumarin derivative.

The Causality of Halogenated Waste Segregation

The primary operational risk during the disposal of Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is not just its inherent biological activity, but its thermal degradation profile. The presence of a covalently bound bromine atom on the coumarin core dictates strict segregation from standard non-halogenated waste streams[1].

If this compound is mistakenly routed to a standard non-halogenated waste stream, it will likely be incinerated at lower temperatures (e.g., 400–800 °C). At these sub-optimal temperatures, brominated aromatics undergo incomplete combustion, acting as direct precursors for highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [2],[3]. Furthermore, the cleavage of the carbon-bromine bond releases corrosive hydrogen bromide (HBr) gas, which can severely damage incinerator refractory linings and pollute the atmosphere if caustic scrubbers are not engaged[4].

Physicochemical Hazard Assessment

To effectively manage this waste, we must first translate its physicochemical properties into actionable disposal logistics.

PropertyValueDisposal & Operational Implication
Chemical Name Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylateMust be explicitly listed on all hazardous waste manifests.
CAS Number 115237-20-2Primary identifier for Environmental Health and Safety (EHS) tracking[5].
Molecular Formula C12H9BrO4Contains covalently bound bromine; mandates halogenated waste protocols.
Molecular Weight 297.10 g/mol High mass percentage of bromine dictates a high stoichiometric yield of HBr upon combustion.
Physical State Solid (Powder/Crystals)Dry powder poses inhalation/aerosolization risks; requires HEPA-filtered containment during transfer.

Waste Segregation Logic & Workflow

To prevent the dangerous cross-contamination of waste streams, follow the decision matrix below.

WasteSegregation Start Ethyl 6-bromo-2-oxo-2H- chromene-4-carboxylate Waste Solid Solid Waste (Pure powder, PPE, tubes) Start->Solid Liquid Liquid Waste (Dissolved in solvent) Start->Liquid HalSolid Halogenated Solid Waste Bin (Incineration @ >1100°C) Solid->HalSolid HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Liquid->HalSolvent Solvent Match NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, EtOH) Liquid->NonHalSolvent Solvent Match HalLiquid Halogenated Liquid Waste (Requires Caustic Scrubber) HalSolvent->HalLiquid MixedLiquid Mixed Waste (Treated as Halogenated) Do NOT mix with pure Non-Hal NonHalSolvent->MixedLiquid

Figure 1: Decision matrix for segregating brominated coumarin waste streams.

Step-by-Step Disposal Methodology

Phase 1: Point-of-Generation Containment
  • Step 1: Solid Waste Segregation. Collect all contaminated consumables (weigh boats, pipette tips, Kimwipes) and residual pure powder in a designated, chemically compatible, sealable container (e.g., an HDPE bucket). Do not mix this with biohazardous or radioactive waste.

  • Step 2: Liquid Waste Segregation.

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), route the entire mixture to the "Halogenated Liquid Waste" carboy[1].

    • If dissolved in a non-halogenated solvent (e.g., DMSO, ethanol), the resulting mixture must still be classified and routed as Halogenated Waste due to the solute's bromine content[1]. Never pour this mixture into a pure non-halogenated waste stream, as this will drastically increase disposal costs and safety risks.

Phase 2: Self-Validating Quality Control
  • Step 3: The Beilstein Test (Optional but Recommended). To ensure your laboratory's waste segregation system is functioning correctly, perform a periodic Beilstein test on your non-halogenated waste carboys. Dip a clean copper wire into the waste and place it in a Bunsen burner flame. A green flame indicates halogen contamination, meaning a brominated compound like Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate was improperly disposed of. This self-validating step ensures strict compliance before EHS pickup.

Phase 3: Institutional Processing (Incineration Protocol)
  • Step 4: High-Temperature Incineration. EHS personnel must route this waste to a commercial facility equipped with a twin-chamber liquid injection or rotary kiln incinerator[4]. The secondary combustion chamber must operate at a minimum of 1100 °C with a gas residence time of >2 seconds. This extreme thermal environment is scientifically required to ensure the complete destruction of the aromatic ring and prevent the synthesis of PBDDs/PBDFs[2].

  • Step 5: Caustic Scrubbing. Ensure the contracted waste disposal facility utilizes caustic scrubbers (employing hydrated lime or sodium hydroxide). This is a mandatory EPA requirement to neutralize the massive influx of hydrogen bromide (HBr) gas generated during the combustion of highly brominated waste[4].

Spill Response & Emergency Disposal Protocol

In the event of an accidental release of the pure powder, immediate and specific actions are required to prevent aerosolization and inhalation.

  • Isolate & Equip: Evacuate the immediate area. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and safety goggles.

  • Suppress Aerosolization: Do not dry sweep the powder. Sweeping will aerosolize the brominated micro-particles. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or water).

  • Mechanical Recovery: Carefully scoop the dampened material into a compatible hazardous waste container using a non-sparking tool (e.g., a plastic dustpan).

  • Chemical Decontamination: Wash the contaminated surface with a strong solvent (e.g., acetone) to dissolve and remove any residual organic material. Dispose of all cleaning materials, including the damp pads and your contaminated gloves, as Halogenated Solid Waste .

Sources

Handling

Operational Safety &amp; PPE Guide: Handling Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system designed to mitigate specific molecular risks. Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system designed to mitigate specific molecular risks. Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate (CAS: 115237-20-2)[1] is a brominated coumarin derivative frequently utilized as an intermediate in drug discovery, particularly in the synthesis of enzyme inhibitors and targeted cytotoxic agents[2].

Because this compound is a halogenated coumarin, it presents unique handling challenges. In its dry state, the fine crystalline powder poses a respiratory and ocular hazard. However, when dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the risk profile shifts dramatically from inhalation to rapid dermal absorption. This guide provides a self-validating, step-by-step operational protocol for the safe handling, PPE selection, and disposal of this compound to ensure absolute scientific and operational integrity.

Quantitative Risk Assessment & PPE Matrix

To build a robust safety protocol, we must first understand the physicochemical properties of the target molecule and how it interacts with our protective barriers.

Table 1: Chemical Hazard Profile & Baseline PPE Specifications
ParameterSpecification / DataOperational Implication (Causality)
CAS Number 115237-20-2[1]Unique identifier required for EHS safety tracking and waste logging.
Molecular Formula C12H9BrO4[3]The brominated structure indicates lipophilicity, increasing the risk of dermal sensitization.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing. Mandates the use of Local Exhaust Ventilation (LEV).
Primary Hazards Skin/Eye & Respiratory IrritantRequires ANSI Z87.1 splash goggles and particulate filtration if handled outside a controlled hood.
Biological Activity Potential Cytotoxicity[2]Halogenated coumarins can act as potent enzyme inhibitors; systemic exposure must be strictly avoided.
Table 2: Glove Permeation Data for Common Coumarin Solvents

The most critical vulnerability in chemical handling occurs during the phase transition—moving the solid powder into a solvent. The carrier solvent dictates the PPE. If a drop of DMSO containing the brominated coumarin lands on a standard nitrile glove, it will breach the barrier rapidly, pulling the cytotoxic compound directly into the skin[4].

SolventNitrile (0.11mm) BreakthroughNeoprene BreakthroughActionable Recommendation
Dry Powder Excellent (>480 min)Excellent (>480 min)Standard single nitrile glove is sufficient for weighing.
DMSO 23 - 40 minutes[4]> 480 minutes[4]Double-glove (Nitrile) and change every 20 mins, or use Neoprene.
Dichloromethane (DCM) < 5 minutes[5]< 10 minutesUse heavy-duty Butyl rubber or Silver Shield laminate gloves.

Procedural Workflows: Safe Handling & Solution Preparation

The following protocol is designed as a self-validating system . Each step contains an integrity check to ensure the safety mechanisms are actively functioning before proceeding.

Protocol 1: Solid Weighing and Dissolution
  • System Integrity Check: Before beginning, visually inspect the fume hood sash and verify inward airflow (face velocity ~100 fpm).

    • Causality: This ensures any aerosolized brominated coumarin dust is actively pulled away from the operator's breathing zone.

  • PPE Donning: Put on a standard flame-resistant lab coat, fully buttoned, and splash goggles.

  • Glove Selection & Validation: Don a pair of standard nitrile gloves.

    • Self-Validating Step: Manually inflate each glove and apply pressure to check for micro-punctures. A compromised glove in the presence of a carrier solvent offers zero protection and traps the chemical against the skin.

  • Weighing: Use an anti-static weigh boat.

    • Causality: Static electricity can cause the fine brominated powder to repel and scatter across the balance. Use an anti-static gun (ionizer) if static is high.

  • Solvent Addition: If preparing a stock solution in DMSO, don a second pair of nitrile gloves (double-gloving) or switch to neoprene[4]. Add the solvent slowly down the side of the vial to minimize dust displacement.

  • Doffing: Remove the outer gloves immediately after the dissolution step is complete, turning them inside out to trap any microscopic contamination.

PPE_Workflow A 1. Risk Assessment (Solid vs. Solution) B 2. Engineering Controls (Fume Hood / LEV) A->B C 3. Don Base PPE (Lab Coat, Goggles) B->C D 4. Select Gloves (Nitrile vs. Neoprene) C->D E 5. Chemical Handling (Weighing/Transfer) D->E F 6. Doffing & Disposal (Hazardous Waste) E->F

Fig 1: Step-by-step operational workflow for PPE donning and chemical handling.

Spill Response & Decontamination Plan

A spill of Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate must be treated differently depending on its state. Sweeping dry powder will aerosolize the halogenated compound, leading to immediate inhalation exposure.

Protocol 2: Spill Containment
  • Assessment: Determine if the spill is manageable (<50g, inside hood) or requires Environmental Health and Safety (EHS) intervention.

  • Dampening (The Critical Step): Cover the solid spill with absorbent paper towels. Gently mist the towels with water or a low-volatility solvent.

    • Causality: This binds the powder to the liquid phase, completely eliminating the inhalation hazard during the mechanical cleanup process.

  • Collection: Use a disposable anti-static scoop to transfer the dampened mass into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the area with a 10% soap solution or mild alkaline cleaner to remove residual organic residue, followed by a distilled water wipe.

Spill_Response Spill Accidental Spill Detected Assess Is the spill >50g or outside the fume hood? Spill->Assess Yes YES: Evacuate Area & Contact EHS Assess->Yes High Risk No NO: Proceed with Local Cleanup Assess->No Low Risk Wet Dampen with Water/Solvent (Prevent Dust) No->Wet Sweep Collect in Sealed Hazardous Waste Bin Wet->Sweep Decon Decontaminate Surface (10% Bleach / Soap) Sweep->Decon

Fig 2: Logical decision tree for spill response and decontamination procedures.

Waste Disposal Logistics

Improper disposal of halogenated organics can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: Any unconsumed powder, contaminated weigh boats, paper towels, and primary gloves must be placed in a sealed, labeled container specifically designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing the coumarin derivative (e.g., dissolved in DMSO or DCM) must be segregated into "Halogenated Organic Liquid Waste" carboys.

    • Causality: Mixing halogenated waste with non-halogenated waste drastically increases institutional disposal costs and can cause dangerous exothermic reactions if incompatible solvents are inadvertently mixed.

References

  • ChemSrc. "115237-20-2_CAS号:115237-20-2_Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate". ChemSrc. Available at:[Link]

  • Rehuman, Nisha Abdul, et al. "Halogenated Coumarin-Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors." ACS Omega, 2021, 6, 28182–28193. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.